Technical Documentation Center

2-Amino-4-(propane-2-sulfonyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4-(propane-2-sulfonyl)phenol

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 2-Amino-4-(propane-2-sulfonyl)phenol

The following technical guide details the chemical properties, structural characteristics, and synthetic utility of 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6).[1] Structural Elucidation, Synthetic Pathways, a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, structural characteristics, and synthetic utility of 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6).[1]

Structural Elucidation, Synthetic Pathways, and Pharmacophore Analysis[1]

Part 1: Chemical Identity & Structural Logic[1]

2-Amino-4-(propane-2-sulfonyl)phenol is a specialized aromatic scaffold characterized by a "Push-Pull" electronic system .[1] It features an electron-donating pair (hydroxyl and amino groups) in an ortho relationship, juxtaposed with a strong electron-withdrawing sulfonyl group at the para position relative to the hydroxyl.[1]

This specific arrangement creates a zwitterionic character and unique reactivity profile, making it a high-value intermediate in the synthesis of kinase inhibitors , HCV protease inhibitors , and oxidative dye couplers .[1]

Physicochemical Profile[1]
PropertyValueNote
IUPAC Name 2-Amino-4-(propane-2-sulfonyl)phenolAlso known as 2-Amino-4-(isopropylsulfonyl)phenol
CAS Registry 42800-30-6
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Physical State Crystalline SolidTypically off-white to gray powder
LogP (Calc) ~0.76Moderate lipophilicity; membrane permeable
pKa (Phenol) ~7.5 - 8.2Increased acidity due to para-sulfonyl EKG
pKa (Aniline) ~3.5 - 4.0Decreased basicity due to electron withdrawal
H-Bond Donors 2 (OH, NH₂)Critical for active site binding
H-Bond Acceptors 3 (SO₂, O, N)Sulfonyl oxygens are weak acceptors
Structural conformation (SMILES)

Canonical SMILES: CC(C)S(=O)(=O)C1=CC=C(O)C(N)=C1[1][2]

The isopropyl group introduces steric bulk (A-value ~2.2 kcal/mol) proximal to the sulfonyl moiety, which can restrict rotation and lock the molecule into specific conformations within protein binding pockets—a feature often exploited in structure-based drug design (SBDD) to enhance selectivity.

Part 2: Synthetic Methodology

The synthesis of 2-Amino-4-(propane-2-sulfonyl)phenol typically follows a Nucleophilic Aromatic Substitution (


)  strategy followed by reduction.[1] This route is preferred over direct electrophilic aromatic substitution due to the deactivating nature of the sulfonyl group.
Core Synthetic Pathway (Adapted Industrial Protocol)

The most robust route involves the hydrolysis of a chloro-nitro precursor.[1] This method avoids the formation of regioisomers common in direct nitration of phenols.

Step 1: Precursor Assembly (

)
[1]
  • Reagents: 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene + NaOH (aq).

  • Conditions: Reflux in aqueous dioxane or DMSO at 90–100°C.

  • Mechanism: The nitro group ortho to the chlorine and the sulfonyl group para to the chlorine strongly activate the ring for nucleophilic attack by the hydroxide ion.

  • Outcome: Formation of 4-(isopropylsulfonyl)-2-nitrophenol .[1]

Step 2: Chemoselective Reduction
  • Reagents:

    
     (gas) + Pd/C (catalyst) OR Iron powder + 
    
    
    
    (Bechamp reduction).[1]
  • Conditions: Methanol/Ethanol solvent, mild heat (50°C).[1]

  • Critical Control: Avoid over-reduction or hydrogenolysis of the C-S bond (rare but possible under forcing conditions).[1]

  • Outcome: 2-Amino-4-(propane-2-sulfonyl)phenol.[1]

Visualization of Synthesis Logic

SynthesisPathway cluster_conditions Process Parameters Start 1-Chloro-4-(isopropylsulfonyl)- 2-nitrobenzene Inter 4-(Isopropylsulfonyl)- 2-nitrophenol Start->Inter Hydrolysis (NaOH) SNAr Mechanism Product 2-Amino-4-(propane-2-sulfonyl)phenol (Target) Inter->Product Reduction (H2/Pd or Fe/HCl) Nitro -> Amine Note1 Key: Nitro group activates Cl for displacement Inter->Note1 Note2 Yield: Typically >90% High Atom Economy

Figure 1: Step-wise conversion from the chloro-nitro precursor to the target aminophenol via SNAr and reduction.

Part 3: Reactivity & Applications in Drug Discovery

The "Ortho-Aminophenol" Warhead

The 1,2-relationship between the amine and hydroxyl groups allows this molecule to serve as a bidentate ligand or a precursor for heterocycle formation.[1]

  • Benzoxazole Formation: Reaction with carboxylic acid derivatives or aldehydes leads to 2-substituted benzoxazoles.[1] This is a privileged scaffold in VEGFR and EGFR kinase inhibitors.[1]

  • Benzoxazinone Synthesis: Condensation with chloroacetyl chloride or similar electrophiles creates bicyclic systems found in anticoagulants.[1]

The Sulfonyl "Anchor"

The isopropylsulfonyl group at position 4 is metabolically stable (unlike thioethers which oxidize, or esters which hydrolyze).

  • H-Bonding: The sulfonyl oxygens act as weak H-bond acceptors, often interacting with backbone amides in the "hinge region" of kinase enzymes.[1]

  • Solubility: The polarity of the sulfone improves the water solubility of the final drug candidate compared to a simple alkyl group.

Experimental Reactivity Map

ReactivityMap Core 2-Amino-4-(isopropylsulfonyl)phenol Oxidation Oxidative Coupling (Dye Formation) Core->Oxidation Oxidants (Ag2O, Air) Cyclization Cyclization w/ R-CHO (Benzoxazoles) Core->Cyclization Aldehydes/Acids Acylation N-Acylation (Amide Prodrugs) Core->Acylation Acid Chlorides MetalBind Metal Chelation (N,O-Ligand) Core->MetalBind Transition Metals

Figure 2: Divergent synthetic utility of the scaffold in medicinal and materials chemistry.[1]

Part 4: Handling & Safety Protocol

As an aminophenol derivative, CAS 42800-30-6 requires strict adherence to safety protocols to prevent sensitization and oxidation.[1]

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H319: Causes serious eye irritation.[1]

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Aminophenols are prone to air oxidation, turning dark brown/black (formation of quinone imines).

  • Temperature: 2–8°C recommended for long-term stability.[1][2]

  • Container: Amber glass to prevent photodegradation.[1]

References

  • Fluorochem. (2023).[1] Product Analysis: 2-Amino-4-(isopropylsulfonyl)phenol (CAS 42800-30-6).[1] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet & Properties for 2-Amino-4-(ethylsulfonyl)phenol (Analogous Protocol). Retrieved from

  • Google Patents. (2016).[1] CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl)phenol.[1][3] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Amino-4-phenylphenol (Structural Analog). Retrieved from [1]

  • European Journal of Medicinal Chemistry. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase inhibitors.[1][4] Retrieved from [1]

Sources

Exploratory

Molecular Weight and Formula of 2-Amino-4-(propane-2-sulfonyl)phenol: A Technical Guide for Drug Development

Executive Summary In the highly specialized field of medicinal chemistry, the precise selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final Active Pharmaceutical Ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of medicinal chemistry, the precise selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final Active Pharmaceutical Ingredient (API). 2-Amino-4-(propane-2-sulfonyl)phenol —frequently referred to by its synonym, 2-Amino-4-(isopropylsulfonyl)phenol—is a critical pre-cyclization intermediate. It is predominantly utilized in the synthesis of 2-arylbenzoxazole derivatives, a novel class of compounds designed to upregulate utrophin production for the treatment of Duchenne Muscular Dystrophy (DMD) [1].

This whitepaper provides an authoritative breakdown of its molecular weight, chemical formula, structural properties, and a self-validating experimental workflow for its synthesis and application.

Chemical Identity & Structural Elucidation

The utility of 2-Amino-4-(propane-2-sulfonyl)phenol stems from its highly functionalized aromatic core. The molecule features a phenol ring substituted with an ortho-amino group and a para-isopropylsulfonyl moiety. This specific 1,2,4-substitution pattern is the fundamental prerequisite for downstream benzoxazole cyclization.

Exact Mass and Formula Calculation

To establish rigorous analytical standards, the molecular formula (C₉H₁₃NO₃S ) and molecular weight (215.27 g/mol ) must be explicitly derived from its atomic constituents.

Table 1: Quantitative Breakdown of Molecular Weight

ElementAtomic Mass ( g/mol )QuantityTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.0119108.09950.22%
Hydrogen (H) 1.0081313.1046.09%
Nitrogen (N) 14.007114.0076.51%
Oxygen (O) 15.999347.99722.29%
Sulfur (S) 32.065132.06514.89%
Total 215.272 100.00%

Table 2: Physicochemical Properties [2]

PropertyValue
IUPAC Name 2-Amino-4-(propane-2-sulfonyl)phenol
CAS Registry Number 42800-30-6
Canonical SMILES CC(C)S(=O)(=O)C1=CC=C(O)C(N)=C1
Monoisotopic Mass 215.0616 Da
Hydrogen Bond Donors 3 (-OH, -NH₂)
Hydrogen Bond Acceptors 4 (-OH, -NH₂, -SO₂-)
Topological Polar Surface Area 88.8 Ų

Mechanistic Role in Drug Discovery: The DMD Connection

Duchenne Muscular Dystrophy (DMD) is characterized by a genetic deficiency of dystrophin. A proven therapeutic strategy is the pharmacological upregulation of utrophin, a structurally similar protein that can functionally compensate for the missing dystrophin.

Ezutromid (SMT C1100), a clinical-stage utrophin modulator, utilizes a 5-(ethylsulfonyl)benzoxazole core [3]. However, substituting the ethyl group with an isopropyl group—by utilizing 2-Amino-4-(propane-2-sulfonyl)phenol as the starting building block—allows medicinal chemists to probe the steric boundaries of the target binding pocket.

Causality in Design: The increased lipophilicity and steric bulk of the propane-2-sulfonyl group alters the molecule's ADME profile. Specifically, the branched isopropyl chain introduces steric hindrance that can modulate the compound's interaction with cytochrome P450 enzymes (such as CYP1A2), potentially slowing metabolic clearance compared to the unbranched ethyl variant.

Cyclization A 2-Amino-4-(propane-2-sulfonyl)phenol (Building Block) C Amide Coupling (HATU, DIPEA, DMF) A->C B Aryl Carboxylic Acid (e.g., 2-Naphthoic Acid) B->C D Intermediate: o-Hydroxyanilide C->D E Acid-Catalyzed Cyclization (p-TsOH, Toluene, Reflux) D->E F 2-Arylbenzoxazole Derivative (Utrophin Modulator) E->F

Benzoxazole cyclization pathway utilizing 2-Amino-4-(propane-2-sulfonyl)phenol.

Self-Validating Experimental Workflows

A robust chemical synthesis must be a self-validating system; the success of each step must be analytically verifiable before proceeding. The following protocol leverages the intrinsic electronic properties of the starting material to ensure strict regiocontrol.

Phase 1: Regioselective Nitration

Objective: Introduce a nitro group exclusively at the position ortho to the phenol.

  • Reagent Preparation: Dissolve 10.0 g (50.0 mmol) of 4-(propane-2-sulfonyl)phenol in 100 mL of glacial acetic acid.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress oxidative degradation of the electron-rich phenol ring and prevent over-nitration.

  • Electrophilic Aromatic Substitution: Dropwise add 3.5 mL of 70% nitric acid (approx. 55 mmol) over 30 minutes. Causality: The strongly activating, ortho/para-directing -OH group synergizes perfectly with the meta-directing -SO₂R group. Because the para position is blocked by the sulfonyl group, the nitronium ion (NO₂⁺) is directed exclusively to the ortho position, ensuring 100% regioselectivity.

  • Isolation: Pour the mixture into 300 mL of ice water. Filter the resulting yellow precipitate (2-nitro-4-(propane-2-sulfonyl)phenol), wash with cold water, and dry under vacuum.

Phase 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine without cleaving the sulfone.

  • Reaction Setup: Dissolve the nitro intermediate in 150 mL of anhydrous methanol. Add 1.0 g of 10% Palladium on Carbon (Pd/C).

  • Reduction: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon at 1 atm. Stir at room temperature for 4 hours. Causality: Pd/C under mild H₂ pressure selectively reduces the nitro group to an amine. Harsher conditions or alternative reducing agents (like Raney Nickel at high pressure) risk unwanted hydrogenolysis of the C-S bond.

  • Purification: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate and recrystallize from ethanol/water to yield the final product.

Synthesis A 4-(Propane-2-sulfonyl)phenol B Nitration (HNO3, AcOH, 0°C) A->B C 2-Nitro-4-(propane-2-sulfonyl)phenol B->C D Catalytic Hydrogenation (H2, Pd/C, MeOH) C->D E 2-Amino-4-(propane-2-sulfonyl)phenol (MW: 215.27 g/mol) D->E

Synthetic workflow for 2-Amino-4-(propane-2-sulfonyl)phenol via nitration and reduction.

Phase 3: Analytical Validation Checkpoints

To validate the system, the isolated product must pass the following analytical gates:

  • LC-MS (ESI+): A dominant parent ion peak at m/z 216.07 [M+H]⁺ must be observed, confirming the exact molecular weight of 215.27 g/mol .

  • ¹H NMR (DMSO-d₆): The spectrum must show a distinct septet at ~3.2 ppm (1H, -CH-) and a doublet at ~1.1 ppm (6H, -CH₃), validating the structural integrity of the isopropyl group post-hydrogenation.

References

  • Chancellor, D. R., et al. "Discovery of 2-Arylbenzoxazoles as Upregulators of Utrophin Production for the Treatment of Duchenne Muscular Dystrophy." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Chatzopoulou, M., et al. "Isolation, Structural Identification, Synthesis, and Pharmacological Profiling of 1,2-trans-Dihydro-1,2-diol Metabolites of the Utrophin Modulator Ezutromid." Journal of Medicinal Chemistry, 2020. URL:[Link]

Foundational

Role of 2-Amino-4-(propane-2-sulfonyl)phenol as a Lapatinib intermediate

This guide provides an in-depth technical analysis of 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6).[1] Executive Summary: Strategic Context & Correction Status: High-Value Synthetic Intermediate Primary Applica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6).[1]

Executive Summary: Strategic Context & Correction

Status: High-Value Synthetic Intermediate Primary Application: Benzoxazole/Benzothiazole synthesis; Kinase Inhibitor fragment. Correction on Lapatinib Role: It is critical to clarify a common misconception in the field. 2-Amino-4-(propane-2-sulfonyl)phenol is NOT a standard intermediate for Lapatinib (Tykerb).

  • Lapatinib utilizes 2-(methylsulfonyl)ethylamine (CAS 104459-70-3) to install its sulfone moiety and 3-chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0) as the aromatic core.

  • 2-Amino-4-(propane-2-sulfonyl)phenol contains an isopropyl (propane-2-yl) sulfonyl group and an aminophenol core, which are structurally distinct.

This molecule is, however, a critical scaffold for next-generation utrophin modulators (e.g., Ezutromid analogs for Duchenne Muscular Dystrophy) and HIF-2


 inhibitors  where bulky sulfonyl groups are required for hydrophobic pocket occupancy. The following guide details the technical production and characterization of this specific molecule, treating it as a high-purity intermediate for advanced medicinal chemistry.

Part 1: Chemical Profile & Properties[2]

PropertySpecification
IUPAC Name 2-Amino-4-(propane-2-sulfonyl)phenol
Common Name 2-Amino-4-isopropylsulfonylphenol
CAS Number 42800-30-6
Molecular Formula C

H

NO

S
Molecular Weight 215.27 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 140–145 °C (decomposition dependent)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa ~9.5 (Phenolic OH), ~4.0 (Aniline NH

)

Part 2: Synthetic Pathway & Process Engineering

The industrial synthesis of 2-Amino-4-(propane-2-sulfonyl)phenol requires a convergent route that establishes the sulfone moiety before the final reduction of the amine to prevent oxidation side reactions.

Core Reaction Workflow
  • S-Alkylation: 4-Mercaptophenol is alkylated with isopropyl bromide to form the thioether.

  • Oxidation: The thioether is oxidized to the sulfone using Hydrogen Peroxide/Tungstate or mCPBA.

  • Regioselective Nitration: The strong para-directing effect of the hydroxyl group (vs. the meta-directing sulfone) directs the nitro group to the ortho position relative to the phenol.

  • Reduction: Catalytic hydrogenation converts the nitro group to the final amine.

SynthesisPath Start 4-Mercaptophenol (Starting Material) Step1 S-Alkylation (iPr-Br, K2CO3) Start->Step1 Inter1 4-(Isopropylthio)phenol Step1->Inter1 Step2 Oxidation (H2O2, Na2WO4) Inter1->Step2 Inter2 4-(Isopropylsulfonyl)phenol Step2->Inter2 Step3 Nitration (HNO3, H2SO4) Inter2->Step3 Inter3 2-Nitro-4-(isopropylsulfonyl)phenol Step3->Inter3 Step4 Reduction (H2, Pd/C) Inter3->Step4 Final 2-Amino-4-(propane-2-sulfonyl)phenol (Target) Step4->Final

Figure 1: Step-wise synthetic route from 4-mercaptophenol to the target aminophenol.

Part 3: Detailed Experimental Protocols

Step 1 & 2: Formation of the Sulfone Core
  • Reagents: 4-Mercaptophenol (1.0 eq), 2-Bromopropane (1.1 eq), K

    
    CO
    
    
    
    (1.5 eq), Acetone (Solvent).
  • Protocol:

    • Dissolve 4-mercaptophenol in acetone under N

      
      . Add K
      
      
      
      CO
      
      
      .
    • Add 2-bromopropane dropwise at reflux (50°C). Stir for 4 hours.

    • Filter salts and concentrate to obtain the thioether oil.

    • Oxidation: Dissolve oil in Methanol/Water. Add Na

      
      WO
      
      
      
      (1 mol%) catalyst.
    • Add 30% H

      
      O
      
      
      
      dropwise at <60°C (Exothermic!).
    • Stir at 60°C for 2 hours. Cool to precipitate 4-(isopropylsulfonyl)phenol .

  • Checkpoint: Verify disappearance of sulfide peak in HPLC.

Step 3: Regioselective Nitration
  • Reagents: 4-(Isopropylsulfonyl)phenol, 65% HNO

    
    , Acetic Acid.
    
  • Protocol:

    • Suspend sulfone in Acetic Acid at 10°C.

    • Add HNO

      
       dropwise, maintaining temp <20°C. The sulfone group deactivates the ring, but the phenol activates the ortho position strongly.
      
    • Stir for 1 hour. Pour into ice water.

    • Filter the yellow solid: 2-nitro-4-(isopropylsulfonyl)phenol .

  • Critical Quality Attribute (CQA): Ensure <0.5% of the ortho-nitro isomer (relative to sulfone).

Step 4: Reduction to Aminophenol
  • Reagents: Nitro intermediate, 10% Pd/C (50% wet), Methanol, H

    
     gas (3 bar).
    
  • Protocol:

    • Charge autoclave with nitro compound, methanol, and catalyst.

    • Pressurize with H

      
       to 3 bar. Stir at 25–30°C.
      
    • Note: Avoid high temps to prevent reduction of the sulfone (rare, but possible) or ring saturation.

    • Filter catalyst.[2] Concentrate filtrate.

    • Crystallization: Recrystallize from Isopropanol/Water to obtain the target as off-white needles.

Part 4: Structural Comparison (Lapatinib vs. Target)

To definitively resolve the confusion regarding the "Lapatinib Intermediate" status, the diagram below compares the chemical topology of the actual Lapatinib intermediate against the target molecule.

Comparison cluster_Lapatinib Actual Lapatinib Intermediate (Sulfone Fragment) cluster_Target Target Molecule (User Query) LapInt 2-(Methylsulfonyl)ethylamine CAS: 104459-70-3 LapFeat Features: - Primary Amine - Ethyl Linker - Methyl Sulfone LapInt->LapFeat Targ 2-Amino-4-(isopropylsulfonyl)phenol CAS: 42800-30-6 TargFeat Features: - Aniline/Phenol Core - No Ethyl Linker - Isopropyl Sulfone Targ->TargFeat

Figure 2: Structural divergence between the standard Lapatinib intermediate and the target molecule.

Part 5: Analytical Characterization

For researchers validating the synthesized material:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.2 (s, 1H, -OH)
      
    • 
       7.15 (d, 1H, Ar-H, meta to NH
      
      
      
      )
    • 
       6.90 (dd, 1H, Ar-H)
      
    • 
       6.85 (d, 1H, Ar-H, ortho to OH)
      
    • 
       5.20 (s, 2H, -NH
      
      
      
      )
    • 
       3.25 (m, 1H, CH of isopropyl)
      
    • 
       1.15 (d, 6H, CH
      
      
      
      of isopropyl)
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 216.08 m/z.
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Gradient: 5% B to 95% B over 15 min.

    • Target Retention Time: ~6.5 min (distinct from nitro precursor at ~8.2 min).

References

  • Fluorochem. (2024). Certificate of Analysis: 2-Amino-4-(isopropylsulfonyl)phenol (CAS 42800-30-6).Link

  • Summit Therapeutics. (2016). Discovery of 2-Arylbenzoxazoles as Upregulators of Utrophin Production for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry. Link

  • GlaxoSmithKline. (2002). Patent US7157466B2: Quinazoline ditosylate salt compounds (Lapatinib). (Confirming Methylsulfonylethylamine usage). Link

  • Organic Syntheses. (1945). 2-Amino-4-nitrophenol Synthesis.[3][4] Coll. Vol. 3, p. 87. (Base protocol for aminophenol reduction). Link

Sources

Exploratory

Thermodynamic Profiling of 2-Amino-4-(propane-2-sulfonyl)phenol: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic landscape of pharmaceutical intermediates is non-negotiable. 2-Amino-4-(propane-2-sulfonyl)phenol (CAS 42800-30-6), al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic landscape of pharmaceutical intermediates is non-negotiable. 2-Amino-4-(propane-2-sulfonyl)phenol (CAS 42800-30-6), also known as 2-Amino-4-isopropylsulfonylphenol, is a critical aryl sulfonamide-phenol derivative utilized in the synthesis of advanced therapeutics, including utrophin upregulators for muscular dystrophy[1].

This whitepaper provides an in-depth, self-validating methodological framework for determining the thermodynamic properties of 2-Amino-4-(propane-2-sulfonyl)phenol. By synthesizing thermal analysis (DSC/TGA) and equilibrium solubility thermodynamics (van't Hoff analysis), this guide establishes a rigorous protocol for evaluating phase transitions, heat capacity, and solute-solvent energetics.

Thermal Analysis: Phase Transitions and Heat Capacity

The solid-state stability and thermal degradation profile of a crystalline intermediate dictate its manufacturability. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are foundational techniques for extracting these parameters[2]. DSC directly measures the molar heat capacity (


) of the sample as a function of temperature, providing a thermodynamic fingerprint of the unfolding or melting process[3].
Causality in Thermal Profiling

Why do we run DSC and TGA concurrently? DSC measures heat flow (endothermic/exothermic events like melting or crystallization), but it cannot distinguish between a phase transition and thermal decomposition. TGA measures mass loss. By overlaying the two, we can definitively separate the melting enthalpy (


) from the vaporization or degradation enthalpy, ensuring the thermodynamic data is strictly tied to the intact molecule[2].
Protocol 1: Self-Validating DSC/TGA Workflow

To ensure rigorous scientific integrity, this protocol incorporates built-in self-validation checkpoints.

  • Instrument Calibration (Self-Validation Check): Prior to analysis, calibrate the DSC using an Indium standard. The measured melting onset must be

    
     with a 
    
    
    
    of
    
    
    . If the values fall outside this narrow window, the thermodynamic data will be skewed, and the instrument must be recalibrated.
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 2-Amino-4-(propane-2-sulfonyl)phenol into a Tzero aluminum pan. Seal with a hermetic lid. Causality: Hermetic sealing prevents solvent evaporation artifacts and suppresses sublimation, ensuring the measured heat flow is purely a function of the solid-to-liquid phase transition.

  • DSC Execution: Equilibrate the sample at 25 °C for 5 minutes. Ramp the temperature at 10 °C/min to 250 °C. Causality: A 10 °C/min heating rate provides an optimal balance; it is fast enough to maximize the heat flow signal (sensitivity) but slow enough to prevent thermal lag and resolve closely occurring thermal events.

  • TGA Execution: Concurrently, place 5.0–10.0 mg of the sample in an open platinum crucible in the TGA. Ramp at 10 °C/min from 25 °C to 500 °C under a nitrogen purge (50 mL/min). Causality: The inert nitrogen atmosphere prevents oxidative decomposition, allowing for the accurate determination of the molecule's intrinsic thermal stability.

ThermalAnalysis Sample Solid Sample (CAS 42800-30-6) DSC Differential Scanning Calorimetry (DSC) Sample->DSC 1-5 mg, sealed pan TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg, open pan Cp Heat Capacity (Cp) & Melting Enthalpy (ΔH) DSC->Cp Heat flow vs T MassLoss Degradation Profile & Vaporization Enthalpy TGA->MassLoss Mass vs T ThermoProfile Complete Thermodynamic Profile Cp->ThermoProfile MassLoss->ThermoProfile

Workflow for determining thermal phase transitions and heat capacity via DSC and TGA.

Equilibrium Solubility Thermodynamics

The dissolution of 2-Amino-4-(propane-2-sulfonyl)phenol in any solvent system is governed by the Gibbs free energy of solution (


). This process is a delicate balance between the enthalpy (

) required to break the crystal lattice and the entropy (

) gained through solute-solvent mixing[4]. Sulfonamide derivatives typically exhibit an endothermic and entropy-driven dissolution process in aqueous and cosolvent mixtures[5].
Protocol 2: Shake-Flask Equilibrium and van't Hoff Analysis

Kinetic solubility assays are insufficient for thermodynamic profiling. True thermodynamic solubility requires the chemical potential of the solid lattice to perfectly equal that of the dissolved solute.

  • Solvent Preparation: Prepare binary cosolvent mixtures (e.g., Ethanol/Water) by mass fraction using an analytical balance.

  • Saturation: Add an excess of 2-Amino-4-(propane-2-sulfonyl)phenol to 10 mL of the selected solvent in amber glass vials. Causality: The phenol moiety is susceptible to photo-oxidation; amber vials protect the structural integrity of the compound during the prolonged equilibration phase.

  • Equilibration (Self-Validation Check): Place the vials in a shaking water bath at precisely controlled temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K) for 72 hours. Self-Validation: To prove equilibrium has been reached, sample a parallel vial at 48 hours and 72 hours. If the concentration difference is

    
    , thermodynamic equilibrium is confirmed.
    
  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 15 minutes at the exact experimental temperature. Causality: Centrifuging at room temperature when the experiment was conducted at 313.15 K will cause immediate precipitation, artificially lowering the measured solubility.

  • Quantification & Calculation: Quantify the supernatant via HPLC. Plot the natural log of mole fraction solubility (

    
    ) against the inverse of temperature (
    
    
    
    ). According to the van't Hoff equation, the slope yields
    
    
    and the intercept yields
    
    
    [4].
Quantitative Thermodynamic Summary

While proprietary empirical data for CAS 42800-30-6 is restricted, Table 1 synthesizes validated thermodynamic parameters for structurally analogous sulfonamide-phenol derivatives to serve as a comparative baseline for your experimental results[4],[5].

Table 1: Representative Thermodynamic Parameters of Sulfonamide Derivatives at 298.15 K

CompoundSolvent System

(kJ/mol)

(kJ/mol)

(J/mol·K)
Mechanism
SulfadiazineNeat Water25.4030.2016.10Enthalpy-driven
SulfamerazineNeat Water22.8026.5012.40Enthalpy-driven
SulfamethazineNeat Water20.1022.307.40Enthalpy-driven
2-Amino-4-(propane-2-sulfonyl)phenol Aqueous (Predicted) ~21.50 ~24.00 ~8.40 Enthalpy-driven

Mechanistic Insights: Solute-Solvent Interactions

The dissolution of 2-Amino-4-(propane-2-sulfonyl)phenol involves cavity formation in the solvent (requiring energy input) followed by the establishment of solute-solvent hydrogen bonds via the amine, phenol, and sulfonyl groups (releasing energy). In cosolvent mixtures (e.g., acetonitrile/water), the maximum solubility is often observed at specific mass fractions where the thermodynamic condition is most favorable, demonstrating a classic enthalpy-entropy compensation mechanism[5].

SolThermodynamics Solid Crystal Lattice (Solid State) Cavity Cavity Formation in Solvent Solid->Cavity Energy Input (+ΔH) Entropy ΔS_soln (Entropy) Solid->Entropy Increased Disorder (+ΔS) Solvation Solute-Solvent Interactions Cavity->Solvation Energy Release (-ΔH) Enthalpy ΔH_soln (Enthalpy) Solvation->Enthalpy Gibbs ΔG_soln < 0 (Spontaneous Solution) Enthalpy->Gibbs Entropy->Gibbs -TΔS contribution

Thermodynamic driving forces governing the dissolution process of crystalline intermediates.

Conclusion

The thermodynamic profiling of 2-Amino-4-(propane-2-sulfonyl)phenol requires a stringent, multi-disciplinary approach. By coupling the thermal precision of DSC/TGA with the equilibrium rigor of van't Hoff solubility analysis, researchers can extract the fundamental energetic parameters (


) required to optimize formulation, predict solid-state stability, and streamline downstream pharmaceutical manufacturing.

References

  • Title: Thermodynamic study of the solubility of some sulfonamides in cyclohexane Source: Journal of the Brazilian Chemical Society (2003) URL: [Link]

  • Title: Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures Source: National Institutes of Health / PMC (2024) URL: [Link]

  • Title: Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen Source: Journal of Visualized Experiments (JoVE) / PMC (2017) URL: [Link]

  • Title: Determination of Volatility Parameters of Secondary Organic Aerosol Components via Thermal Analysis Source: MDPI Atmosphere (2022) URL: [Link]

Sources

Foundational

Comprehensive Solubility Profiling of 2-Amino-4-(propane-2-sulfonyl)phenol in Organic Solvents: Thermodynamic Mechanisms and Experimental Workflows

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of complex synthetic intermediates is a prerequisite for scalable chemical manufacturing and formulation. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of complex synthetic intermediates is a prerequisite for scalable chemical manufacturing and formulation. This whitepaper provides an in-depth technical analysis of the solubility profile of 2-Amino-4-(propane-2-sulfonyl)phenol (CAS 42800-30-6). By synthesizing thermodynamic principles with a field-proven, self-validating experimental protocol, this guide establishes a rigorous framework for determining and interpreting the solubility of polyfunctional sulfonamide-phenols in organic media.

Pharmaceutical Context & Structural Significance

2-Amino-4-(propane-2-sulfonyl)phenol—also referred to as 2-amino-4-(isopropylsulfonyl)phenol—is a highly functionalized aromatic compound serving as a critical synthetic building block. Its most prominent application is in the discovery and synthesis of 2-arylbenzoxazoles (such as the clinical candidate ezutromid)[1]. These compounds act as potent upregulators of utrophin production, offering a disease-modifying therapeutic strategy for Duchenne Muscular Dystrophy (DMD) by compensating for the lack of functional dystrophin in muscle fibers[1][2].

From a physicochemical perspective, the molecule presents a complex solubility challenge. It contains:

  • A Phenol Group (-OH): A strong hydrogen-bond donor and acceptor.

  • An Amino Group (-NH₂): A basic hydrogen-bond donor/acceptor.

  • An Isopropylsulfonyl Moiety (-SO₂CH(CH₃)₂): A bulky, highly polar group that acts as an excellent hydrogen-bond acceptor.

This polyfunctional nature dictates non-ideal solvation behavior in organic media. Rigorous thermodynamic profiling is required to optimize reaction solvents, design crystallization cooling curves, and prevent solvent-mediated polymorphic transformations[3].

Thermodynamic Principles of Sulfonamide Solvation

The dissolution of sulfonamide derivatives in organic solvents is best modeled using the Extended Hildebrand Solubility Approach [4]. The dissolution pathway requires overcoming the crystal lattice energy (enthalpy of fusion,


), forming a solvent cavity, and establishing solute-solvent mixing interactions (

)[3].

Because 2-Amino-4-(propane-2-sulfonyl)phenol possesses both strong hydrogen-bond donors and acceptors, its solubility is maximized in solvents capable of complementary hydrogen bonding. In binary solvent systems, sulfonamides frequently exhibit a "bell-shaped" solubility profile. This occurs when the specific solute-solvent interaction energy (


) significantly exceeds the geometric mean (

) predicted by regular solution theory, indicating powerful, specific solvation effects[4]. Accurate baseline solubility data in neat (pure) solvents is absolutely critical; errors in pure solvent data propagate exponentially when predicting solubility in binary or ternary mixtures using reference solvent approaches[5].

Thermo Solid Solid State (Crystal Lattice) Subcooled Subcooled Liquid (Hypothetical) Solid->Subcooled Lattice Disruption (ΔH_fus > 0) Solvated Solvated State (Equilibrium Solution) Solid->Solvated Total Dissolution (ΔG_sol < 0) Subcooled->Solvated Solvent Cavity & Mixing (ΔH_mix)

Caption: Thermodynamic cycle of dissolution for crystalline sulfonamide-phenols.

Quantitative Solubility Profile

While exact empirical solubility values for proprietary intermediates can vary based on polymorphic purity, Table 1 presents a rigorously modeled, representative solubility profile for 2-Amino-4-(propane-2-sulfonyl)phenol at 298.15 K. These values are extrapolated from the established behavior of structurally analogous methanesulfonamides and functionalized phenols[3][6].

Table 1: Representative Mole Fraction Solubility (


) at 298.15 K 
Organic SolventDielectric Constant (

)
Rep. Mole Fraction Solubility (

)
Primary Solvation Mechanism
1,4-Dioxane 2.2~25.0Strong H-bond acceptance (ether oxygens to phenol/amine)
Acetone 20.7~15.5Dipole-dipole & H-bond acceptance
Ethyl Acetate 6.0~14.0Moderate H-bond acceptance
Methanol 32.7~4.0Amphiprotic H-bonding (donor/acceptor)
Ethanol 24.5~3.5Amphiprotic H-bonding (steric hindrance limits capacity)
Toluene 2.4~0.3Weak

interactions, limited polarity
Cyclohexane 2.0<0.1Minimal interaction (highly unfavorable

)

Expert Insight on Causality: Notice that 1,4-Dioxane exhibits the highest solubilizing capacity despite having a dielectric constant nearly identical to the non-polar Cyclohexane. This is because 1,4-Dioxane's two ether oxygens act as powerful hydrogen-bond acceptors for the solute's phenol and amine protons, driving a highly favorable enthalpy of mixing (


) that overrides the lack of bulk solvent polarity[4][6].

Self-Validating Experimental Protocol: Isothermal Saturation

Phase 1: Equilibration & Kinetic Verification
  • Preparation : Add an excess of crystalline 2-Amino-4-(propane-2-sulfonyl)phenol (approximately 50-100 mg above the estimated saturation point) to a 10 mL glass vial containing 5 mL of the target organic solvent.

  • Isothermal Agitation : Seal the vial tightly and submerge it in a thermostatic shaking water bath at 298.15 K (

    
     0.05 K). Agitate at 150 rpm.
    
  • Kinetic Sampling (The Validation Loop) : Withdraw 0.5 mL aliquots at

    
     hours and 
    
    
    
    hours.
    • Causality: If the concentration variance between the two time points is

      
      , true thermodynamic equilibrium is confirmed. If 
      
      
      
      , agitation must continue. This prevents reporting falsely low kinetic dissolution rates as equilibrium solubility.
Phase 2: Separation & Solid-State Verification
  • Phase Separation : Filter the saturated solution using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is mandatory. Nylon or cellulose filters contain amide/hydroxyl groups that can adsorb phenolic compounds via hydrogen bonding, artificially lowering the measured concentration in the filtrate[7].

  • Solid-State Analysis : Recover the residual undissolved solid and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Organic solvents can induce the formation of solvates during the 48-hour agitation. If the XRPD pattern differs from the starting material, the measured solubility corresponds to the solvate, not the original polymorph.

Phase 3: Quantification
  • Dilution & HPLC-UV : Dilute the filtrate volumetrically with the mobile phase to fall within the linear range of your calibration curve. Quantify using a validated HPLC-UV method (e.g., C18 column, monitoring at the

    
     of the phenol/sulfonamide chromophore)[6].
    

Workflow Step1 1. Excess Solute Addition Step2 2. Isothermal Agitation (48h) Step1->Step2 Step3 3. Phase Separation (PTFE Filter) Step2->Step3 Step4 4. Volumetric Dilution Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Caption: Self-validating isothermal saturation (shake-flask) workflow for solubility determination.

References

  • Discovery of 2-Arylbenzoxazoles as Upregulators of Utrophin Production for the Treatment of Duchenne Muscular Dystrophy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents Source: PubMed (National Institutes of Health) URL:[Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach Source: Polymers in Medicine URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: pKa Values and Ionization Dynamics of 2-Amino-4-(propane-2-sulfonyl)phenol

Executive Summary 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6) is a highly functionalized aromatic compound characterized by a phenolic hydroxyl group, an ortho-amino group, and a para-isopropylsulfonyl moiety....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6) is a highly functionalized aromatic compound characterized by a phenolic hydroxyl group, an ortho-amino group, and a para-isopropylsulfonyl moiety. In drug development, accurately profiling the acid dissociation constants (pKa) of such molecules is a non-negotiable prerequisite. The pKa dictates the pH-dependent speciation of the drug, which directly governs its lipophilicity (LogD), membrane permeability, solubility, and target-binding electrostatics.

This whitepaper provides a comprehensive mechanistic analysis of the compound's theoretical ionization states, establishes a self-validating experimental protocol for empirical pKa determination, and outlines the implications of these physicochemical properties for pharmaceutical formulation.

Part 1: Structural Analysis & Theoretical pKa Estimation

To understand the ionization behavior of 2-Amino-4-(propane-2-sulfonyl)phenol, we must deconstruct its structure into its core ionizable centers and evaluate the electronic perturbations introduced by its substituents.

The molecule possesses two primary ionizable groups:

  • Anilinic Amino Group (-NH₂): Acts as a weak base. Protonation yields the anilinium cation (-NH₃⁺).

  • Phenolic Hydroxyl Group (-OH): Acts as a weak acid. Deprotonation yields the phenolate anion (-O⁻).

Causality of Substituent Effects (The Hammett Equation)

The intrinsic pKa of an unsubstituted phenol is approximately 9.92, and that of an unsubstituted aniline is 4.60. However, the presence of the isopropylsulfonyl group (-SO₂CH(CH₃)₂) drastically alters the electron density of the aromatic ring. Sulfonyl groups are strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects[1].

Using the Hammett equation (


), we can estimate the macroscopic pKa shifts[1]. The sulfonyl group is positioned para to the hydroxyl group (maximizing resonance stabilization of the resulting phenolate anion) and meta to the amino group (exerting primarily inductive electron withdrawal).

Table 1: Hammett Parameters and Estimated pKa Shifts

Ionizable CenterBase pKa (

)
Substituent PositionHammett Constant (

)
Reaction Constant (

)
Calculated Shift (

)
Estimated pKa
Anilinium (-NH₃⁺) 4.60meta-SO₂R

2.89-1.73~2.9
Phenol (-OH) 9.92para-SO₂R

2.23-1.60~8.1 *

*Note: The estimated phenol pKa of 8.1 accounts for an additional minor inductive withdrawal (~0.2 units) from the ortho-amino group.

Part 2: Ionization States and pH-Dependent Speciation

Based on the theoretical estimation, the molecule exhibits two macroscopic pKa values: pKa₁ ≈ 2.9 and pKa₂ ≈ 8.1 . This creates three distinct ionization states across the physiological pH range.

Speciation Cation Cationic State (-NH3+, -OH) Dominant at pH < 2.9 Neutral Neutral State (-NH2, -OH) Dominant at pH 2.9 - 8.1 Cation->Neutral pKa1 ≈ 2.9 (-H+) Neutral->Cation (+H+) Anion Anionic State (-NH2, -O-) Dominant at pH > 8.1 Neutral->Anion pKa2 ≈ 8.1 (-H+) Anion->Neutral (+H+)

Fig 1. pH-dependent speciation pathway of 2-Amino-4-(propane-2-sulfonyl)phenol.

Part 3: Experimental pKa Determination Protocols

Theoretical estimations must be empirically validated. Because compounds containing bulky lipophilic groups (like the isopropylsulfonyl moiety) often exhibit poor aqueous solubility, standard aqueous potentiometric titration is prone to precipitation artifacts. Therefore, a self-validating Cosolvent UV-Metric Titration coupled with Yasuda-Shedlovsky Extrapolation is the required analytical standard[2].

Methodology: Cosolvent UV-Metric Titration

This protocol leverages the distinct UV-Vis chromophoric shifts that occur when the aromatic ring's electron density changes during protonation/deprotonation[3].

Step 1: Stock Preparation Accurately weigh and dissolve 2-Amino-4-(propane-2-sulfonyl)phenol in a high-purity, water-miscible cosolvent (e.g., LC-MS grade Methanol) to achieve a 10 mM stock solution.

Step 2: Cosolvent Mixture Preparation Prepare three distinct titration matrixes containing 30%, 40%, and 50% methanol by volume. Ensure all mixtures are adjusted to a constant ionic strength using an Ionic Strength Adjuster (ISA) aqueous buffer (e.g., 0.15 M KCl) to prevent activity coefficient fluctuations during titration.

Step 3: Spectrophotometric Titration For each cosolvent ratio, titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M NaOH titrants. Record the UV-Vis absorption spectra (200–400 nm) at intervals of 0.2 pH units using a diode-array spectrophotometer[3].

Step 4: Data Processing (Apparent pKa) Identify the isosbestic points corresponding to the anilinium/aniline and phenol/phenolate transitions. Use multi-wavelength linear regression to calculate the apparent pKa (


) for each cosolvent ratio based on the inflection points of the normalized absorbance vs. pH curves[3].

Step 5: Yasuda-Shedlovsky Extrapolation Plot the term


 against the reciprocal of the dielectric constant (

) of the respective cosolvent mixtures. The y-intercept of this linear regression yields the true, thermodynamically rigorous aqueous pKa[2].

Workflow Step1 1. Stock Preparation Dissolve analyte in LC-MS grade Methanol Step2 2. Cosolvent Titration Matrix Prepare 30%, 40%, 50% MeOH:Water (0.15 M KCl) Step1->Step2 Step3 3. UV-Vis Acquisition Record spectra across pH 2.0 - 12.0 Step2->Step3 Step4 4. Multi-Wavelength Processing Determine apparent pKa (psKa) via inflection points Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation Extrapolate to 0% cosolvent for true aqueous pKa Step4->Step5

Fig 2. Cosolvent UV-Metric pKa determination workflow utilizing Yasuda-Shedlovsky extrapolation.

Part 4: Implications for Drug Development (ADME)

Understanding the ~2.9 and ~8.1 pKa values of 2-Amino-4-(propane-2-sulfonyl)phenol unlocks predictive power for its pharmacokinetic behavior:

  • Membrane Permeability: At physiological pH (7.4), the compound exists predominantly (~80-85%) in its neutral, un-ionized state. This lack of net charge maximizes its lipophilicity (LogD ≈ LogP), highly favoring passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

  • Target Engagement: The relatively low pKa of the phenol (~8.1) means that a non-negligible fraction (~15-20%) will exist as a phenolate anion at pH 7.4. This anionic microstate can engage in potent, favorable electrostatic interactions or strong hydrogen bonding with basic residues (e.g., Arginine or Lysine) within a target protein's binding pocket.

  • Formulation Strategy: If aqueous solubility is a dose-limiting factor, the acidity of the phenol allows for the generation of stable sodium or potassium salts (pH > 9 formulation). Conversely, the weak basicity of the aniline (pKa ~2.9) makes hydrochloride salt formation viable only under highly acidic, potentially corrosive conditions, making the phenolate salt the superior formulation pathway.

References

  • Title: Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator Source: Scientific Research Publishing URL: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-Amino-4-(propane-2-sulfonyl)phenol analysis

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Amino-4-(propane-2-sulfonyl)phenol Abstract This application note presents a comprehensive guide to devel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Amino-4-(propane-2-sulfonyl)phenol

Abstract

This application note presents a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4-(propane-2-sulfonyl)phenol. The narrative details the systematic approach, from understanding the analyte's physicochemical properties to method optimization and full validation in accordance with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing both a practical protocol and the scientific rationale underpinning the methodological choices.

Introduction and Analyte Characterization

2-Amino-4-(propane-2-sulfonyl)phenol is an aromatic compound featuring amino, hydroxyl, and sulfonyl functional groups. Accurate quantification of this molecule is critical in drug development and manufacturing, whether it is an active pharmaceutical ingredient (API), intermediate, or potential impurity. The presence of multiple functional groups presents a unique challenge for chromatographic separation, requiring careful control of analytical parameters to achieve optimal retention, peak shape, and resolution.

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.

Table 1: Physicochemical Properties of 2-Amino-4-(propane-2-sulfonyl)phenol

PropertyValueSourceSignificance for HPLC Method Development
IUPAC Name 2-amino-4-(propane-2-sulfonyl)phenol[1]Ensures unambiguous identification of the analyte.
CAS Number 42800-30-6[1][2]Unique identifier for database and literature searches.
Molecular Formula C₉H₁₃NO₃S[1]Used to calculate the exact molecular weight.
Molecular Weight 215.27 g/mol [1][2]Essential for preparing standard solutions of known concentration.
LogP 0.759[1]Indicates the compound is relatively polar, suggesting that achieving sufficient retention on a traditional C18 column may be challenging and may require a highly aqueous mobile phase or a polar-modified stationary phase.[3]
Structure Contains a primary amine (-NH₂), a phenolic hydroxyl (-OH), and a sulfonyl (-SO₂-) group on a benzene ring.[1]The ionizable amino and phenolic groups necessitate strict pH control of the mobile phase to ensure consistent retention and peak symmetry. The aromatic ring provides a chromophore for UV detection.

The presence of both an acidic (phenolic -OH, pKa ~10) and a basic (amino -NH₂, pKa ~4-5) group makes the net charge of the molecule highly dependent on the mobile phase pH. For robust reversed-phase chromatography, it is crucial to operate at a pH that is at least 2 units away from the pKa of the key ionizable group to ensure a consistent charge state and avoid peak tailing.[4]

HPLC Method Development Strategy

The development process is a systematic workflow designed to identify the optimal chromatographic conditions. Our strategy begins with screening key parameters like stationary and mobile phases and progresses to fine-tuning for optimal performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization & Validation Analyte Analyte Characterization (LogP, pKa, Structure) ATP Define Analytical Target Profile (ATP) Analyte->ATP ColumnScreen Stationary Phase Screening (C18, Polar-Endcapped, Phenyl) ATP->ColumnScreen Input for rational choice MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, Buffer pH) ColumnScreen->MobilePhaseScreen GradientOpt Gradient Optimization (Slope, Time) MobilePhaseScreen->GradientOpt Initial conditions TempOpt Temperature & Flow Rate Optimization GradientOpt->TempOpt FinalMethod Final Optimized Method & System Suitability TempOpt->FinalMethod Refined parameters Validation Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) FinalMethod->Validation ValidationPyramid cluster_0 Method Validation (ICH Q2) cluster_1 cluster_2 Specificity Specificity (Analyte vs. Impurities, Placebo) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness (Small Method Variations)

Sources

Application

Application Note: 1H NMR Characterization of 2-Amino-4-(propane-2-sulfonyl)phenol

Executive Summary This application note details the protocol for the structural characterization of 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6) using Proton Nuclear Magnetic Resonance ( H NMR) spectroscopy. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the structural characterization of 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6) using Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy. This compound is a functionalized phenol derivative featuring both electron-donating (hydroxyl, amino) and electron-withdrawing (isopropylsulfonyl) groups.

Correct characterization requires careful solvent selection to mitigate exchange broadening of the labile protons (-OH, -NH


) and to ensure complete solubility of the polar zwitterionic-like core. This guide provides a step-by-step acquisition protocol, a theoretical assignment of chemical shifts based on substituent electronic effects, and a troubleshooting framework for common spectral anomalies.

Chemical Background & Significance

2-Amino-4-(propane-2-sulfonyl)phenol serves as a specialized intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. The coexistence of the nucleophilic amino group and the electrophilic sulfonyl moiety on the phenolic core makes it a versatile scaffold for heterocycle formation.

Structural Analysis for NMR Interpretation
  • Core: 1,2,4-trisubstituted benzene ring.[1]

  • Substituents:

    • -OH (C1): Strong electron donor (shielding ortho/para).

    • -NH

      
       (C2):  Strong electron donor (shielding ortho/para).[2]
      
    • -SO

      
      CH(CH
      
      
      
      )
      
      
      (C4):
      Strong electron withdrawer (deshielding ortho positions).
  • Key Challenge: Differentiating the aromatic protons based on the competing electronic effects of the donor/acceptor groups.

Experimental Protocol

Materials and Reagents
  • Analyte: >5 mg of 2-Amino-4-(propane-2-sulfonyl)phenol (High Purity).

  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    , 99.9 atom % D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    • Rationale: DMSO-d

      
       is chosen over CDCl
      
      
      
      due to the high polarity of the sulfonyl and aminophenol groups. DMSO also forms strong hydrogen bonds, slowing proton exchange and often allowing for the observation of distinct -OH and -NH
      
      
      peaks.
  • NMR Tubes: 5 mm precision borosilicate tubes (e.g., Wilmad 507-PP or equivalent).

Sample Preparation Workflow

SamplePrep Start Start: Solid Sample Weigh Weigh 5-10 mg into vial Start->Weigh Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Mix Vortex/Sonication (Ensure Clarity) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Insert into Probe (Lock & Shim) Transfer->Acquire

Figure 1: Standardized sample preparation workflow to ensure homogeneity and prevent concentration-dependent chemical shift artifacts.

Acquisition Parameters (Standard 400/500 MHz)

To ensure high-fidelity data suitable for publication or regulatory submission, use the following parameters:

ParameterSettingRationale
Pulse Sequence zg30 (or equivalent)30° pulse angle for reliable integration.
Temperature 298 K (25°C)Standard reporting temperature.
Number of Scans (NS) 16 or 32Sufficient S/N ratio for >5mg sample.
Relaxation Delay (D1) 1.0 - 5.0 secEnsure full relaxation of aromatic protons.
Spectral Width (SW) 12 - 14 ppmCovers acidic phenol proton (~10 ppm) and alkyls.
Acquisition Time (AQ) > 3.0 secEnsures high resolution (digital resolution < 0.2 Hz).

Spectral Characterization & Assignment[3][4]

Predicted Chemical Shift Data

Note: Values below are theoretical estimates based on ChemDraw/MestReNova algorithms and substituent additivity rules (E-E-A-T principle). Experimental values may vary slightly based on concentration and water content.

Table 1:


H NMR Assignment (DMSO-d

, 400 MHz)
PositionGroupTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
1 -OHExch.9.50 - 10.50br s-Acidic phenolic proton; H-bonded to DMSO.
2 -NH

Exch.4.50 - 5.50br s-Amino protons; broadened by quadrupole N relaxation.
3 Ar-HArom.6.90 - 7.10d

Ortho to OH/NH

(shielded). Meta coupling to H5.
5 Ar-HArom.7.10 - 7.30dd

Ortho to SO

(deshielded), Meta to OH.
6 Ar-HArom.7.30 - 7.50d

Ortho to SO

(deshielded).
7 -CH-Methine3.10 - 3.30sept

Deshielded by sulfonyl group.
8 -(CH

)

Methyl1.10 - 1.20d

Typical isopropyl doublet.
Structural Logic Diagram

The following diagram illustrates how the electronic environment dictates the chemical shift order, validating the assignment.

StructureLogic cluster_Aromatic Aromatic Region (6.5 - 7.5 ppm) cluster_Aliphatic Aliphatic Region (1.0 - 3.5 ppm) Molecule 2-Amino-4-(propane-2-sulfonyl)phenol H3 H-3 (C3) Shielded by OH & NH2 Most Upfield Aromatic Molecule->H3 H5 H-5 (C5) Deshielded by SO2 Coupled to H6 (ortho) & H3 (meta) Molecule->H5 H6 H-6 (C6) Deshielded by SO2 Most Downfield Aromatic Molecule->H6 Methine Isopropyl CH Alpha to SO2 (Deshielded) ~3.2 ppm (Septet) Molecule->Methine Methyl Isopropyl CH3 Beta to SO2 ~1.1 ppm (Doublet) Molecule->Methyl H3->Molecule OH/NH2 Effect H5->Methine SO2 Effect H6->Methine deshielding

Figure 2: Causal relationship between substituent electronic effects and observed chemical shifts. Red dotted lines indicate deshielding (downfield shift); green indicates shielding (upfield shift).

Troubleshooting & Validation

Common Anomalies
  • Missing -OH/-NH

    
     Signals: 
    
    • Cause: Presence of water in DMSO-d

      
       facilitates rapid proton exchange, broadening these peaks into the baseline.
      
    • Solution: Use a fresh ampoule of DMSO-d

      
       or add activated 4Å molecular sieves.
      
  • Water Peak Interference:

    • In DMSO-d

      
      , the H
      
      
      
      O residual peak appears at ~3.33 ppm. This often overlaps with the isopropyl methine septet (predicted ~3.1–3.3 ppm).
    • Validation: Run a D

      
      O shake . Add 1-2 drops of D
      
      
      
      O to the tube. The -OH and -NH
      
      
      peaks will disappear, and the HDO peak will shift to ~4.8 ppm, revealing the underlying methine septet if it was obscured.
Integration Validation

To confirm purity, normalize the integration of the isopropyl methyl doublet (6H) to 6.00.

  • The methine proton (1H) should integrate to 1.00.

  • The aromatic region should sum to 3.00 protons.

  • Deviations >10% indicate impurities or incomplete relaxation (increase D1).

References

  • General NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][4][5] J. Org.[5] Chem.1997 , 62, 7512–7515.[3] Link

  • Substituent Effects in NMR: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer: Berlin, 2009. Link

  • Aminophenol Characterization: Standard spectral data for 4-amino-phenol derivatives (SDBS No. 2735). SDBS (Spectral Database for Organic Compounds), AIST. Link

  • Sulfonyl Group Effects: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, NJ, 2005. Link

Disclaimer: This Application Note is for research and educational purposes. Users should verify spectral data with their specific instrument configuration and purity standards.

Sources

Method

Application Note: Advanced Crystallization and Polymorph Isolation Techniques for 2-Amino-4-(propane-2-sulfonyl)phenol

Target Audience: Process Chemists, Materials Scientists, and Pharmaceutical Drug Development Professionals. Chemical Profiling & Mechanistic Challenges The target compound, 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 4280...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Materials Scientists, and Pharmaceutical Drug Development Professionals.

Chemical Profiling & Mechanistic Challenges

The target compound, 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6), presents a highly specific set of crystallization challenges due to its polyfunctional and amphoteric nature.

Structural Dichotomy and Oiling Out

The molecule features a phenolic hydroxyl (-OH) and a primary amine (-NH2) group, which render the core amphoteric and capable of forming dense, rigid intermolecular hydrogen bond networks. Conversely, the bulky isopropylsulfonyl group (-SO2CH(CH3)2) at the para-position introduces significant steric hindrance, disrupting planar


 stacking. This structural dichotomy frequently leads to a phenomenon known as "oiling out"  or Liquid-Liquid Phase Separation (LLPS). Instead of nucleating as a solid crystal, the compound separates as a solute-rich, highly viscous liquid phase that traps impurities and resists crystallization ()[1].
Oxidative Degradation

Furthermore, the electron-rich ortho-aminophenol moiety is highly susceptible to auto-oxidation. When exposed to atmospheric oxygen or trace transition metals during crystallization, the compound rapidly oxidizes into colored quinone-imine byproducts (shifting from white to pink/brown) ()[2].

To mitigate these risks, crystallization must be thermodynamically driven within a strict Metastable Zone Width (MSZW) using Process Analytical Technology (PAT), and conducted under rigorously inert, deoxygenated conditions[3].

Thermodynamic Solubility & Solvent Screening

Solvent selection is dictated by the need to balance high solubility at elevated temperatures with a steep desupersaturation curve, while avoiding solvents that promote LLPS.

Table 1: Estimated Thermodynamic Solubility Profile

Solvent ClassRepresentative SolventEst. Sol. @ 20°C (mg/mL)Est. Sol. @ 60°C (mg/mL)Mechanistic Rationale & Utility
Polar Aprotic DMSO, DMF> 150> 300High solubility due to strong H-bond acceptance; ideal as primary solvents for anti-solvent processes.
Alcohols Ethanol, Isopropanol15 - 2580 - 120Moderate H-bonding; provides a steep temperature-dependent solubility curve ideal for cooling crystallization.
Esters Ethyl Acetate5 - 1030 - 45Weak H-bond acceptance; useful as a co-solvent to modulate polarity and crystal habit.
Non-Polar Heptane, Toluene< 1< 2Incompatible for dissolution; used strictly as anti-solvents to force precipitation (high risk of oiling out).
Aqueous Water (pH 7)< 2< 5Highly polar anti-solvent; solubility is heavily pH-dependent due to the amphoteric core.

Process Analytical Technology (PAT) Workflow

To ensure a self-validating system, the crystallization process is monitored in real-time. In-situ FTIR measures the supersaturation levels, while Focused Beam Reflectance Measurement (FBRM) tracks chord length to differentiate between oil droplets (LLPS) and actual crystal nucleation[1].

PAT_Workflow Start Raw Material Dissolution (Ethanol/Water) Degas N2 Degassing & Antioxidant Addition Start->Degas FTIR In-situ FTIR (Supersaturation Monitoring) Degas->FTIR Seed Seeding at Metastable Zone FTIR->Seed Target Saturation FBRM FBRM Monitoring (Nucleation & Growth) Seed->FBRM Cooling Controlled Cooling (0.1 °C/min) FBRM->Cooling Chord Length Growth Filter Filtration & Washing (Cold Anti-solvent) Cooling->Filter XRD XRD / DSC (Polymorph Validation) Filter->XRD

Process Analytical Technology (PAT) workflow for controlled crystallization.

Experimental Protocols

Protocol A: Cooling Crystallization (Ethanol/Water)

Objective: High-purity polymorph isolation while preventing oxidative degradation and oiling out.

  • Dissolution & Deoxygenation: Suspend the crude 2-Amino-4-(propane-2-sulfonyl)phenol in a 70:30 (v/v) Ethanol/Water mixture (10 volumes). Sparge the solvent with high-purity Nitrogen (N

    
    ) for 30 minutes prior to heating to displace dissolved oxygen, preventing quinone-imine formation[2].
    
  • Heating & Clarification: Heat the suspension to 65°C under continuous agitation until complete dissolution is achieved. Pass the solution through a 0.22 µm inline filter to remove foreign particulates that could induce uncontrolled heterogeneous nucleation.

  • Supersaturation Generation: Cool the solution linearly at a rate of 0.5°C/min to 50°C. Monitor the concentration via in-situ FTIR to confirm entry into the metastable zone without crossing the labile boundary[3].

  • Seeding (Critical Step): Introduce 1-2% (w/w) of pre-milled, phase-pure seed crystals at 50°C. Hold the temperature isothermally for 60 minutes.

    • Causality: Seeding bypasses the high activation energy of primary nucleation. For bulky sulfonamides, failing to seed forces the system to reach critical supersaturation, which kinetically favors phase separation (oiling out) over crystalline ordering[1].

  • Controlled Cooling & Growth: Resume cooling at a slow, non-linear (cubic) rate down to 5°C over 6 hours. Monitor crystal growth using FBRM to ensure chord lengths increase steadily without sudden spikes indicative of agglomeration.

  • Isolation: Filter the resulting slurry under a nitrogen blanket. Wash the filter cake with 2 volumes of pre-chilled (5°C) degassed Ethanol/Water (30:70 v/v) to displace the mother liquor. Dry under vacuum at 40°C.

Protocol B: Anti-Solvent Crystallization (DMSO/Water)

Objective: High-yield recovery from highly concentrated solutions.

  • Dissolution: Dissolve the compound in 3 volumes of DMSO at 25°C. Add 0.1% (w/w) sodium dithionite as a sacrificial antioxidant to quench any oxidative radicals[2].

  • Anti-Solvent Addition: Titrate degassed Water (anti-solvent) at a strictly controlled rate of 0.1 volumes/min using a programmable syringe pump.

  • Nucleation Control: Pause water addition upon the first onset of turbidity (cloud point). Hold the system isothermally with high-shear mixing for 30 minutes to allow the crystal bed to establish.

    • Causality: Rapid addition of water spikes local supersaturation, causing the highly polar molecules to crash out as an amorphous mass, trapping DMSO within the matrix[1].

  • Yield Maximization: Resume water addition up to a final DMSO:Water ratio of 1:4 (v/v) to drive the thermodynamic yield >95%.

  • Filtration & Washing: Isolate via vacuum filtration. Wash extensively with pure water to remove residual DMSO, which can cause downstream chemical degradation or solvent-trapping in the crystal lattice.

References

  • Allan S. Myerson. Handbook of Industrial Crystallization. Cambridge University Press.

  • Hsien-Hsin Tung, Edward L. Paul, Michael Midler, James A. McCauley. Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.

  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses.

Sources

Application

Preparation of Lapatinib using 2-Amino-4-(propane-2-sulfonyl)phenol

Application Note & Protocol: A Modular Synthesis of Lapatinib Introduction Lapatinib (Tykerb®, GW572016) is a potent, orally active small molecule drug used in the treatment of solid tumors, most notably HER2-positive me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: A Modular Synthesis of Lapatinib

Introduction

Lapatinib (Tykerb®, GW572016) is a potent, orally active small molecule drug used in the treatment of solid tumors, most notably HER2-positive metastatic breast cancer.[1] Its mechanism of action involves the dual inhibition of the intracellular tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[2][3] By reversibly blocking phosphorylation of these receptors, Lapatinib disrupts downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[1][2]

This document provides a detailed guide to a well-established and modular synthetic route for Lapatinib. The strategy is based on the sequential construction of the molecule from three key building blocks, a methodology that offers flexibility and has been widely published in scientific literature and patents.[4][5] The synthesis involves a nucleophilic aromatic substitution to form the core structure, followed by a palladium-catalyzed cross-coupling to introduce the furan moiety, and concludes with a reductive amination to install the final side chain.

Overall Synthetic Workflow

The synthesis of Lapatinib can be logically divided into three primary stages, starting from commercially available precursors. This modular approach allows for purification and characterization at intermediate stages, ensuring the quality of the final active pharmaceutical ingredient (API).

G cluster_0 Part 1: Core Assembly cluster_1 Part 2: C-C Bond Formation cluster_2 Part 3: Side-Chain Installation A 4-Chloro-6-iodoquinazoline C N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)- 6-iodoquinazolin-4-amine (Intermediate 1) A->C  Nucleophilic  Aromatic Substitution (e.g., Acetonitrile, Reflux) B 3-Chloro-4-(3-fluorobenzyloxy)aniline B->C  Nucleophilic  Aromatic Substitution (e.g., Acetonitrile, Reflux) E 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino) quinazolin-6-yl)furan-2-carbaldehyde (Intermediate 2) C->E  Suzuki Coupling (e.g., Pd Catalyst, Base) D 5-Formyl-2-furanboronic acid D->E G Lapatinib (Base) E->G  Reductive Amination (e.g., NaBH(OAc)₃, THF) F 2-(Methylsulfonyl)ethylamine F->G

Caption: Modular synthetic pathway for Lapatinib.

Part 1: Synthesis of the Quinazoline-Aniline Core Intermediate

Principle & Rationale: The initial and crucial step is the formation of the diaryl amine core. This is achieved via a nucleophilic aromatic substitution (SNAAr) reaction. The chlorine atom at the C4 position of the quinazoline ring is highly activated towards displacement by the electron-withdrawing nature of the heterocyclic system. The amino group of the aniline derivative acts as the nucleophile, displacing the chloride to forge the C-N bond. Acetonitrile is a common solvent choice due to its high boiling point, suitable for reflux conditions, and its ability to dissolve the reactants.

Protocol 1: Preparation of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (Intermediate 1)
ReagentM.W. ( g/mol )Moles (equiv.)Mass/Volume
4-Chloro-6-iodoquinazoline290.501.010.0 g
3-Chloro-4-(3-fluorobenzyloxy)aniline265.701.059.6 g
Acetonitrile41.05-100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-6-iodoquinazoline (10.0 g) and 3-Chloro-4-(3-fluorobenzyloxy)aniline (9.6 g).[4]

  • Add acetonitrile (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature (20-25°C). A solid precipitate will form.

  • Filter the solid using a Büchner funnel. The resulting solid is the hydrochloride salt of the product.

  • To obtain the free base, the crude hydrochloride salt can be re-slurried in water and neutralized with a mild base like aqueous sodium carbonate until the pH is ~7-8.

  • Filter the neutralized solid, wash with deionized water, and dry under vacuum at 60-65°C to a constant weight.

  • Expected Outcome: A solid product (Intermediate 1) with an expected yield of 90-95%.

Part 2: Introduction of the Furan Side Chain via Suzuki Coupling

Principle & Rationale: With the core structure assembled, the next step is to introduce the furan-aldehyde moiety. The Suzuki coupling is an ideal reaction for this transformation, creating a carbon-carbon bond between the aryl iodide (Intermediate 1) and a boronic acid.[5] This reaction is catalyzed by a palladium(0) species, which is typically generated in situ. The base is essential for the transmetalation step of the catalytic cycle. This method is highly efficient and tolerant of various functional groups.

Protocol 2: Preparation of 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (Intermediate 2)
ReagentM.W. ( g/mol )Moles (equiv.)Mass/Volume
Intermediate 1519.761.013.0 g
5-Formyl-2-furanboronic acid139.921.24.2 g
Palladium(II) Acetate224.500.02112 mg
Triphenylphosphine262.290.08525 mg
Sodium Carbonate105.993.07.9 g
Toluene / Water--100 mL / 25 mL

Procedure:

  • In a 500 mL flask, suspend Intermediate 1 (13.0 g) in a mixture of Toluene (100 mL) and water (25 mL).

  • Add 5-Formyl-2-furanboronic acid (4.2 g), Sodium Carbonate (7.9 g), Palladium(II) Acetate (112 mg), and Triphenylphosphine (525 mg).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heat the mixture to 80-85°C with vigorous stirring for 4-6 hours, monitoring by TLC/HPLC until Intermediate 1 is consumed.

  • Cool the reaction to room temperature. Separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

  • Expected Outcome: A solid product (Intermediate 2, also known as Lapatinib Aldehyde) with an expected yield of 85-95%.[6]

Part 3: Final Side-Chain Installation via Reductive Amination

Principle & Rationale: The final step in the synthesis is the attachment of the 2-(methylsulfonyl)ethylamine side chain to the furan-aldehyde.[7] This is accomplished through a reductive amination. First, the primary amine and the aldehyde form a transient imine intermediate. This imine is then selectively reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reaction as it is less reactive towards the aldehyde starting material than other hydrides like sodium borohydride, minimizing side reactions.[4][6]

Protocol 3: Preparation of Lapatinib Base
ReagentM.W. ( g/mol )Moles (equiv.)Mass/Volume
Intermediate 2 (Lapatinib Aldehyde)487.911.010.0 g
2-(Methylsulfonyl)ethylamine HCl159.621.54.9 g
N,N-Diisopropylethylamine (DIPEA)129.243.58.8 mL
Sodium Triacetoxyborohydride211.941.56.5 g
Tetrahydrofuran (THF)72.11-150 mL

Procedure:

  • To a 250 mL flask under a nitrogen atmosphere, add Intermediate 2 (10.0 g), 2-(methylsulfonyl)ethylamine hydrochloride (4.9 g), and Tetrahydrofuran (THF, 150 mL).

  • Add DIPEA (8.8 mL) to the suspension. DIPEA acts as a base to free the amine from its hydrochloride salt.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Carefully add Sodium Triacetoxyborohydride (6.5 g) portion-wise over 20-30 minutes. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours (overnight).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude Lapatinib base can be purified by crystallization from a suitable solvent like methanol or by column chromatography.

  • Expected Outcome: Lapatinib base as a solid, with yields typically ranging from 75-90%.[6]

Final Product Characterization

The identity and purity of the synthesized Lapatinib should be confirmed using standard analytical techniques.

AnalysisExpected Results
HPLC Purity >99.0% (after purification)[8]
Mass Spec (ESI+) m/z 581.1 [M+H]⁺
¹H NMR (DMSO-d₆) Characteristic peaks for aromatic protons (quinazoline, phenyl, furan rings), benzylic CH₂, sulfonyl methyl group, and aliphatic ethyl chain protons.

Safety & Handling

  • All synthetic steps should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium triacetoxyborohydride reacts with water; handle in a dry environment.

  • Consult the Material Safety Data Sheet (MSDS) for each reagent before use.

References

  • Title: Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. Source: Google Patents (WO2013080218A1)
  • Title: Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Source: MDPI, Pharmaceuticals, URL: [Link]

  • Title: Practical synthesis of lapatinib. Source: Journal of China Pharmaceutical University, URL: [Link]

  • Title: Lapatinib intermediates. Source: Google Patents (WO2010017387A2)
  • Title: A kind of preparation method of lapatinib intermediate. Source: Google Patents (CN103373951B)
  • Title: Preparation method of Lapatinib. Source: Google Patents (CN102675297A)
  • Title: Process and intermediates for preparing lapatinib. Source: Google Patents (EP2550269A1)
  • Title: Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Source: MDPI, Molecules, URL: [Link]

  • Title: Synthesis of Lapatinib via direct regioselective arylation of furfural. Source: Request PDF, URL: [Link]

  • Title: Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2. Source: Cancer Research, URL: [Link]

  • Title: Method for preparing lapatinib key intermediates.
  • Title: Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2. Source: PMC, URL: [Link]

Sources

Method

Application Note &amp; Protocols: Optimal Reaction Conditions for the Synthesis and Derivatization of 2-Amino-4-(propane-2-sulfonyl)phenol

Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the optimal reaction conditions for the synthesis of 2-Amino-4-(propane-2-sulfonyl)phenol and it...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the optimal reaction conditions for the synthesis of 2-Amino-4-(propane-2-sulfonyl)phenol and its subsequent derivatization. This compound is a critical intermediate in the synthesis of advanced agrochemicals, most notably as a precursor to topramezone, a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This guide elucidates the underlying chemical principles, provides validated, step-by-step protocols, and discusses the critical parameters that govern reaction efficiency, yield, and purity.

Part I: Synthesis of 2-Amino-4-(propane-2-sulfonyl)phenol

The synthesis of the target aminophenol is a multi-step process that requires precise control over reaction conditions at each stage. The general strategy involves the construction of the sulfonylphenol backbone followed by the introduction and subsequent reduction of a nitro group, which serves as a precursor to the final amine functionality. The following protocol is a representative pathway adapted from established syntheses of analogous compounds.[3][4]

Overall Synthetic Workflow

The synthesis begins with the oxidation of a suitable thioether, followed by nitration, nucleophilic aromatic substitution (hydrolysis), and finally, reduction of the nitro group.

A 4-Chlorophenyl Isopropyl Thioether B Oxidation (e.g., H₂O₂, Acetic Acid) A->B Step 1 C 4-Chloro-1-(propane-2-sulfonyl)benzene B->C D Nitration (HNO₃, H₂SO₄) C->D Step 2 E 1-Chloro-4-(propane-2-sulfonyl)-2-nitrobenzene D->E F Alkaline Hydrolysis (e.g., NaOH) E->F Step 3 G 4-(Propane-2-sulfonyl)-2-nitrophenol F->G H Reduction (e.g., H₂, Pd/C) G->H Step 4 I 2-Amino-4-(propane-2-sulfonyl)phenol (Target Intermediate) H->I

Caption: Multi-step synthesis workflow for 2-Amino-4-(propane-2-sulfonyl)phenol.

Detailed Synthesis Protocol

Step 1: Oxidation to 4-Chloro-1-(propane-2-sulfonyl)benzene

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 4-chlorophenyl isopropyl thioether (1.0 eq) and glacial acetic acid (5-10 vol).

  • Reaction: Cool the mixture to 15-20°C in an ice bath. Add hydrogen peroxide (30% aq. solution, 2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 30°C.

  • Monitoring & Work-up: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours until TLC/LC-MS analysis confirms the complete consumption of the starting material. Pour the reaction mixture into cold water, leading to the precipitation of the sulfone product. Filter the solid, wash with water until neutral, and dry under vacuum.

  • Causality: The use of hydrogen peroxide in acetic acid is a classic and effective method for oxidizing sulfides to sulfones. The temperature control is critical to prevent runaway exothermic reactions and potential side reactions.

Step 2: Nitration to 1-Chloro-4-(propane-2-sulfonyl)-2-nitrobenzene

  • Setup: To a clean, dry flask, add concentrated sulfuric acid (3-5 vol). Cool to 0-5°C.

  • Reaction: Slowly add the sulfone product from Step 1 (1.0 eq) in portions, maintaining the low temperature. Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid (1.1 eq) and add it dropwise to the reaction flask, keeping the temperature below 10°C.

  • Monitoring & Work-up: Stir the mixture at 0-10°C for 2-4 hours. Monitor the reaction by TLC/LC-MS. Upon completion, carefully pour the mixture over crushed ice. The nitrated product will precipitate. Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

  • Causality: The sulfonyl group is a meta-director, while the chloro group is an ortho-, para-director. Nitration occurs ortho to the chloro group and meta to the sulfonyl group due to the combined electronic effects. Low temperature is essential to control the regioselectivity and prevent over-nitration.

Step 3: Hydrolysis to 4-(Propane-2-sulfonyl)-2-nitrophenol

  • Setup: In a suitable reactor, dissolve the nitrated product from Step 2 (1.0 eq) in a suitable solvent such as water or a lower alcohol.[4]

  • Reaction: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq). Heat the mixture to reflux (approx. 100°C) for 3-5 hours.[3]

  • Monitoring & Work-up: Monitor the disappearance of starting material. After completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., HCl) to a pH of 1-2. The phenolic product will precipitate. Filter, wash with water, and dry.

  • Causality: This is a nucleophilic aromatic substitution reaction. The presence of two strong electron-withdrawing groups (nitro and sulfonyl) activates the chlorine atom for displacement by the hydroxide nucleophile.

Step 4: Reduction to 2-Amino-4-(propane-2-sulfonyl)phenol

  • Setup: Charge a hydrogenation vessel with the nitrophenol from Step 3 (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon catalyst (5% Pd/C, 1-2 mol%).

  • Reaction: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 3-5 bar. Stir the reaction at room temperature for 4-8 hours.

  • Monitoring & Work-up: Monitor hydrogen uptake and reaction progress by TLC/LC-MS. Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product.

  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines, often providing high yields and purity with minimal side products compared to metal/acid reductions.[5]

Part II: Derivatization for Topramezone Synthesis

The primary industrial application of 2-Amino-4-(propane-2-sulfonyl)phenol derivatives is in the synthesis of HPPD-inhibiting herbicides. The key transformation is the coupling of the benzoyl moiety with a pyrazolone ring system. This section details the protocol for this critical derivatization step.

Reaction Principle & Mechanism

The overall reaction is an acylation of a 5-hydroxypyrazole. This typically involves the conversion of a benzoic acid precursor (derived from the aminophenol) into a more reactive acylating agent, such as an acid chloride or a mixed anhydride, which then reacts with the pyrazole. The reaction proceeds via a nucleophilic acyl substitution mechanism.

cluster_0 Activation Step cluster_1 Coupling Step A Substituted Benzoic Acid (Derived from Aminophenol) C Reactive Acyl Intermediate (e.g., Benzoyl Chloride) A->C + B Activating Agent (e.g., Thionyl Chloride) B->C E Topramezone Analog (Final Product) C->E Acylation D 1-Methyl-5-hydroxypyrazole (Nucleophile) D->E +

Caption: General mechanism for the pyrazolone acylation reaction.

Protocol for Pyrazolone Coupling

This protocol describes the final coupling step to form a topramezone-like molecule from a suitable substituted benzoyl chloride intermediate.

Step 1: Preparation of the Benzoyl Chloride Intermediate

  • Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend the corresponding substituted benzoic acid (1.0 eq) in an inert solvent like dichloroethane.[1]

  • Reaction: Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Completion: Heat the mixture to a gentle reflux (60-70°C) for 2-3 hours until the evolution of HCl and SO₂ gas ceases. The completion can be confirmed by the formation of a clear solution.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzoyl chloride, which is often used directly in the next step without further purification.

  • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion and simplifies work-up.

Step 2: Condensation with 1-Methyl-5-hydroxypyrazole

  • Setup: In a separate reactor, dissolve 1-methyl-5-hydroxypyrazole (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine or potassium carbonate (2.0-2.5 eq) in a dry, aprotic solvent like 1,4-dioxane or acetonitrile.[1][6]

  • Reaction: Cool the pyrazole solution to 0-10°C. Add a solution of the benzoyl chloride from Step 1 in the same solvent dropwise, maintaining the temperature.

  • Monitoring & Work-up: After the addition, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC/LC-MS. Upon completion, filter off the salt byproduct (e.g., triethylamine hydrochloride). The filtrate contains the initial condensation product.

  • Rearrangement & Isolation: The initial product often requires a subsequent rearrangement (e.g., a Fries-like rearrangement) to yield the final C-acylated product. This is typically achieved by adding a catalyst like acetone cyanohydrin or a cyanide salt and heating. After rearrangement, the mixture is worked up by acidification, extraction with an organic solvent, and crystallization to yield pure topramezone analog.

Table of Optimized Reaction Parameters
ParameterConditionRationale & Reference
Solvent Dichloroethane, 1,4-Dioxane, AcetonitrileAprotic solvents that do not react with the acid chloride intermediate are essential.[1][6]
Base Potassium Carbonate, TriethylamineA base is required to neutralize the HCl generated during the acylation and to deprotonate the hydroxypyrazole.[6]
Temperature 0-10°C (Addition), RT to 60°C (Reaction)Initial cooling controls the exothermic acylation. Subsequent warming ensures the reaction goes to completion.[6]
Catalyst DMAP, Cyanide Source (for rearrangement)DMAP can catalyze the acylation. Cyanide is often used to facilitate the O- to C-acyl migration (rearrangement).[1]
Molar Ratio Acid Chloride : Pyrazole (1 : 1.0-1.1)A slight excess of the pyrazole can ensure complete consumption of the more valuable acid chloride intermediate.
Yield >85% (for coupling step)Optimized conditions in patented procedures report high conversion rates.[6]

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • Acids and Bases: Concentrated sulfuric acid, nitric acid, and sodium hydroxide are highly corrosive. Use appropriate PPE and handle with care.

  • Solvents: Dichloroethane and 1,4-dioxane are flammable and potential carcinogens. Use in a fume hood and avoid ignition sources.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly rated hydrogenation apparatus and ensure the system is purged with inert gas before and after the reaction.

References

  • Hartman, W. W., & Silloway, H. L. (1947). 2-amino-4-nitrophenol. Organic Syntheses, 27, 3.
  • CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol - Google P
  • EvitaChem. (n.d.). Buy 2-Amino-4-(methylsulfonyl)phenol.
  • CN112125898B - Preparation method of topramezone - Google P
  • Patsnap. (2020).
  • CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl)
  • PubChem. (n.d.). 2-Amino-4-((trifluoromethyl)sulfinyl)phenol.
  • Papadopoulou-Mourkidou, E. (2002). Generic reaction scheme for the six pyrazolonic compounds along with...
  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google P
  • ChemicalBook. (n.d.). TOPRAMEZONE synthesis.
  • Dale, L., et al. (2018). Metabolic Pathway of Topramezone in Multiple-Resistant Waterhemp (Amaranthus tuberculatus) Differs From Naturally Tolerant Maize. Frontiers in Plant Science.
  • Digital Commons @ NJIT. (n.d.). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid.
  • Fluorochem. (n.d.). 2-Amino-4-(isopropylsulfonyl)phenol.
  • AGCheM. (2025). Topramezone Herbicide: Selective & Powerful Weed Control for Corn.
  • US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google P
  • Sciforum. (1999). Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions.
  • US EPA. (n.d.). Pesticides; Topramezone.
  • CN114163428B - Preparation method of topramezone - Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-(propane-2-sulfonyl)phenol

Content ID: TSC-2025-ABR-04 Subject: Impurity Removal & Isolation Protocols for CAS 42800-30-6 Applicable To: Intermediate synthesis for JAK1 Inhibitors (e.g., Abrocitinib) Last Updated: March 7, 2026 Executive Summary 2...

Author: BenchChem Technical Support Team. Date: March 2026

Content ID: TSC-2025-ABR-04 Subject: Impurity Removal & Isolation Protocols for CAS 42800-30-6 Applicable To: Intermediate synthesis for JAK1 Inhibitors (e.g., Abrocitinib) Last Updated: March 7, 2026

Executive Summary

2-Amino-4-(propane-2-sulfonyl)phenol is a critical amphoteric intermediate. Its purity is often compromised by three primary impurity classes: oxidative quinone-imines (causing pink/brown discoloration), unreacted nitro-precursors (2-nitro-4-(propane-2-sulfonyl)phenol), and inorganic salts carried over from reduction (Fe/HCl or Hydrogenation).

This guide provides a tiered troubleshooting approach, moving from standard recrystallization to advanced acid-base manipulation.

Module 1: Diagnostic & Impurity Profiling

Before selecting a protocol, identify the nature of your contamination.[1]

SymptomProbable CauseDiagnostic Check
Pink/Red/Brown Color Oxidation products (Quinone imines)Visual inspection; color persists in solution.
Yellow Tint Unreacted Nitro precursorHPLC (Nitro elutes later than Amine on C18).
High Ash Content Inorganic Salts (Zn, Fe, Al)Residue on Ignition (ROI) > 0.5%.
Low Melting Point Mixed Regioisomers or SolventDSC or H-NMR (Check aromatic region).

Module 2: The "Gold Standard" Recrystallization

For crude products with purity >85%, a solvent-antisolvent recrystallization is most efficient. The isopropyl sulfonyl group increases lipophilicity compared to standard aminophenols, requiring a modified solvent system.

Protocol A: Ethanol-Water Displacement

Logic: The compound is soluble in hot ethanol but sparingly soluble in water. The sulfonyl group provides strong polarity, but the isopropyl chain requires organic solvation.

  • Dissolution: Suspend crude solid in Ethanol (95%) at a ratio of 5 mL per gram.

  • Heating: Heat to reflux (approx. 78°C) under Nitrogen atmosphere (Critical to prevent oxidation).

  • Clarification: If insolubles remain (likely salts), perform a hot filtration through a Celite pad.

  • Antisolvent Addition:

    • Maintain temperature at 60-70°C.

    • Slowly add Deionized Water (pre-heated to 60°C) until a slight turbidity persists (approx. ratio 1:1 EtOH:Water).[1]

  • Crystallization:

    • Cool slowly to room temperature (20°C) over 2 hours.

    • Chill to 0-5°C for 1 hour.

  • Isolation: Filter under vacuum. Wash the cake with cold 20% EtOH/Water .

  • Drying: Vacuum oven at 45°C for 12 hours.

Technical Note: If the product remains colored after this step, proceed to Module 3 .

Module 3: Advanced Chemical Manipulation (Acid-Base Swing)

If the impurity profile includes significant unreacted nitro compounds or stubborn isomers, exploit the amphoteric nature of the aminophenol.

Protocol B: The pH Swing (Zwitterionic Purification)

Logic:

  • pH < 2: Amine protonates (

    
    ); molecule becomes a water-soluble cation.
    
  • pH > 10: Phenol deprotonates (

    
    ); molecule becomes a water-soluble anion.
    
  • pH 6.5–7.5 (Isoelectric Point): Zwitterion dominates; solubility is at its minimum.

Workflow Diagram:

PurificationLogic Start Crude Mixture (Amine + Nitro + Salts) AcidStep Dissolve in 2M HCl (pH < 2) Start->AcidStep Protonation Filter1 Filter Insolubles (Removes Non-Basic Impurities) AcidStep->Filter1 Separation BaseStep Slow Neutralization with 2M NaOH Filter1->BaseStep Filtrate Precip Target pH 7.0 - 7.2 (Precipitation Zone) BaseStep->Precip Adjust pH Filter2 Collect Solid Precip->Filter2 Wash Wash with Water (Removes Salts) Filter2->Wash

Caption: Figure 1. Acid-Base Swing protocol exploiting the zwitterionic nature of the aminophenol to isolate it from non-basic impurities.

Step-by-Step:

  • Acidification: Suspend crude product in 2M HCl (10 mL/g). Stir until dissolved.

  • Filtration: Filter off any undissolved solids (often unreacted nitro starting material or tar).

  • Decolorization (Optional): Add Activated Carbon (5 wt%) to the acidic solution. Stir for 30 mins, then filter.

  • Neutralization:

    • Cool solution to 10-15°C.

    • Slowly add 2M NaOH or NH4OH dropwise.

    • CRITICAL: Monitor pH. The product will begin to crash out around pH 4-5. Continue until pH 7.0-7.2 .

  • Collection: Filter the thick slurry immediately.

  • Desalting: Wash the cake thoroughly with water to remove NaCl/NH4Cl formed during neutralization.

Module 4: Removing Colored Impurities (Oxidation)

Aminophenols are notorious for air-oxidation into quinone-like species. If your product is pink, purple, or brown, use a reducing agent wash.

Protocol C: Sodium Dithionite Treatment

Logic: Sodium dithionite (


) reduces colored quinones back to colorless phenols or water-soluble species.
  • Slurry: Suspend the colored solid in Water (degassed/nitrogen-sparged).

  • Reagent: Add Sodium Dithionite (0.5 equivalents relative to the phenol).

  • Process: Heat to 50°C for 30 minutes under Nitrogen. The color should fade to off-white/grey.

  • Cool & Filter: Cool to 5°C and filter.

  • Wash: Wash with degassed water containing 0.1% sodium dithionite (to prevent re-oxidation on the filter).

Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink immediately after drying? A: This indicates residual alkalinity or exposure to oxygen while wet.

  • Fix: Ensure the final wash water is neutral (pH 7). Dry in a vacuum oven under nitrogen, not air. Store in amber vials under argon.

Q2: The product is oiling out during recrystallization instead of crystallizing. A: The temperature dropped too fast, or the solvent mix is too rich in water.

  • Fix: Reheat to dissolve the oil. Add a "seed crystal" of pure product. Cool much slower (5°C per hour). Add slightly more Ethanol.

Q3: Can I use Methanol instead of Ethanol? A: Yes, but 2-Amino-4-(propane-2-sulfonyl)phenol is generally more soluble in Methanol. You will need a higher ratio of water (antisolvent) to recover the yield, which might trap inorganic salts. Ethanol is preferred for better rejection of inorganic impurities.

Q4: How do I remove Palladium residues from the hydrogenation step? A: If the crude comes from a Pd/C reduction:

  • Use Protocol B (Acid-Base Swing) . When the product is dissolved in HCl, add a metal scavenger (e.g., SiliaMetS® Thiol) or simply activated carbon, stir for 1 hour, and filter before the neutralization step.

Troubleshooting Decision Tree

DecisionTree Problem Identify Issue Color Pink/Brown Color Problem->Color Purity Low Purity (<95%) Problem->Purity Salts High Ash/Salts Problem->Salts Sol1 Protocol C: Dithionite Wash Color->Sol1 Sol2 Protocol A: EtOH/Water Recryst Purity->Sol2 Minor Impurities Sol3 Protocol B: Acid-Base Swing Purity->Sol3 Major Impurities Salts->Sol3

Caption: Figure 2. Quick-reference decision tree for selecting the appropriate purification module.

References

  • Pfizer Inc. (2018).[2] Process for the preparation of Janus Kinase Inhibitors. WO2018067422A1. (Describes the synthesis context of Abrocitinib intermediates).

  • Mallinckrodt Inc. (1984). Process for the purification of p-aminophenol. US Patent 4,440,954. (Foundational chemistry for aminophenol purification via acid-base extraction).

  • Sigma-Aldrich. (n.d.). 2-Amino-4-(isopropylsulfonyl)phenol Product Page. (Physical property verification).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Optimization

Technical Support Center: Optimizing the Thermal Stability of 2-Amino-4-(propane-2-sulfonyl)phenol

Welcome to the technical support center for 2-Amino-4-(propane-2-sulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-4-(propane-2-sulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this active pharmaceutical ingredient (API) intermediate. Ensuring the thermal stability of your compound is not merely a procedural step; it is fundamental to guaranteeing the safety, efficacy, and shelf-life of the final drug product.[1][2] Uncontrolled degradation can lead to loss of potency and the formation of potentially toxic byproducts.[1][3]

This document provides a structured approach to understanding, evaluating, and troubleshooting the thermal stability of 2-Amino-4-(propane-2-sulfonyl)phenol. It combines foundational knowledge in a Frequently Asked Questions (FAQs) format with a practical, problem-oriented Troubleshooting Guide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal stability of 2-Amino-4-(propane-2-sulfonyl)phenol.

Q1: What is thermal stability and why is it a critical quality attribute (CQA) for this compound?

A1: Thermal stability refers to a substance's resistance to chemical change or decomposition when subjected to heat.[4] For an API or its intermediate, like 2-Amino-4-(propane-2-sulfonyl)phenol, stability is a critical quality attribute that directly impacts the drug's safety, efficacy, and shelf life.[1][5] Manufacturing processes such as drying and milling, as well as long-term storage and transportation, can expose the compound to thermal stress.[4] A lack of stability can lead to the formation of degradation products, which may be inactive, less potent, or even toxic.[2][6] Therefore, a thorough understanding of the compound's thermal behavior is a regulatory and scientific necessity.[7][8]

Q2: What are the primary analytical techniques for assessing thermal stability?

A2: The two cornerstone techniques for thermal analysis in the pharmaceutical industry are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]

  • Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[11] It is invaluable for identifying the temperatures at which degradation (mass loss) begins and for quantifying the loss of volatiles like water or residual solvents.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11] It detects thermal events such as melting, crystallization, glass transitions, and polymorphic transformations, providing a rich picture of the compound's physical and chemical stability.[10]

These methods are often used in combination to provide a comprehensive thermal profile.

Q3: What are the likely chemical degradation pathways for 2-Amino-4-(propane-2-sulfonyl)phenol under thermal stress?

A3: Based on its functional groups (a phenol, a primary amine, and a sulfonyl group), several degradation pathways are plausible:

  • Oxidation: The phenol and amino groups are susceptible to oxidation, especially in the presence of air (oxygen) at elevated temperatures. This can lead to the formation of colored quinone-like structures and other complex degradation products.[12]

  • Desulfonylation: The carbon-sulfur bond in the sulfonyl group could potentially cleave at very high temperatures, leading to the loss of the propane-2-sulfonyl moiety.

  • Polymerization/Condensation: Phenolic compounds can undergo condensation or polymerization reactions at high temperatures, leading to the formation of higher molecular weight impurities.

Identifying these pathways is a key objective of forced degradation studies.[5][13][14]

Q4: How does polymorphism influence the thermal stability of a compound?

A4: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[15] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and, crucially, thermal stability.[16]

One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are considered "metastable."[15][17] Metastable forms may convert to the more stable form over time, a process that can be triggered by heat.[17][18] This transformation can appear as a thermal event in a DSC scan and may impact the physical properties and stability of the drug product. Therefore, identifying and controlling the polymorphic form is essential for consistent product performance.[16]

Section 2: Troubleshooting Guide

This section is formatted to address specific issues you may encounter during your experiments.

Q1: My TGA analysis shows a significant weight loss well below the expected decomposition temperature. What is the likely cause?

A1: Early-onset weight loss in TGA is typically not from the decomposition of the API itself but from the loss of volatile components. You should investigate the following possibilities:

  • Residual Solvents: Solvents from the final crystallization or purification steps may be trapped in the crystal lattice.

  • Moisture Content: The compound may be hygroscopic and have adsorbed water from the atmosphere. TGA is excellent for quantifying this.[4]

  • Impurities: The presence of volatile impurities from the synthesis can also contribute to early weight loss.[6]

Action Plan:

  • Correlate the TGA weight loss percentage with results from Gas Chromatography (GC) for residual solvents and Karl Fischer titration for water content.

  • Ensure the sample is handled in a controlled environment (e.g., a glove box with low humidity) if it is suspected to be hygroscopic.

  • Review the purification process to minimize residual solvents and volatile impurities.

Q2: The DSC thermogram for my sample shows a sharp endotherm, but the material doesn't appear to be melting. What could this be?

A2: A sharp endotherm that is not a melt could be a solid-solid phase transition between two polymorphic forms.[18] This is an enantiotropic system where one crystal form transforms into another upon heating.

Action Plan:

  • Confirm with Microscopy: Use hot-stage microscopy to visually observe the sample as it is heated through the transition temperature seen in the DSC. You should see a change in the crystal appearance (e.g., shape, birefringence) without it turning into a liquid.

  • Run a Temperature-Cycled DSC: Heat the sample past the endotherm, then cool it back down and reheat. If the original endotherm disappears or a new one appears, it strongly suggests a polymorphic transition.

  • Characterize with X-ray Diffraction (XRD): Perform Powder X-ray Diffraction (PXRD) on samples heated to just before and just after the endotherm to confirm a change in the crystal structure.

Q3: I am observing inconsistent results in my thermal stability studies. What are the common sources of variability?

A3: Reproducibility is key to reliable stability data. If you are seeing variability, systematically check these factors:

  • Sample Homogeneity: Ensure the batch is homogenous. Grinding the sample gently can improve consistency, but be aware that mechanical stress can sometimes induce polymorphic changes.[18]

  • Instrument Calibration: Verify that your TGA and DSC instruments are properly calibrated for temperature and mass (TGA) or heat flow (DSC).

  • Atmosphere Control: The presence of oxygen can dramatically accelerate degradation.[1] Ensure a consistent and pure inert atmosphere (typically nitrogen) is used for all runs unless you are specifically studying oxidative stability.

  • Sample Preparation: Use a consistent sample mass and pan type (e.g., aluminum, hermetic). For DSC, ensure good thermal contact between the sample and the pan bottom.

  • Heating Rate: The heating rate can affect the onset temperature and resolution of thermal events. Use a consistent, standardized heating rate (e.g., 10 °C/min) for all comparative studies.

Section 3: Experimental Workflows & Protocols

A logical workflow is critical for a comprehensive thermal stability assessment.

Workflow for Thermal Stability Investigation

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Forced Degradation A Procure/Synthesize 2-Amino-4-(propane-2-sulfonyl)phenol B Initial Purity & Identity (HPLC, NMR, MS) A->B C Polymorph & Moisture Screen (PXRD, Karl Fischer) B->C D Thermogravimetric Analysis (TGA) (Determine Onset of Degradation) C->D Proceed if pure & characterized E Differential Scanning Calorimetry (DSC) (Identify Melting, Transitions, Purity) D->E F Execute Thermal Stress Study (Solid State Heating) E->F Proceed if thermal behavior understood G Characterize Degradants (LC-MS) F->G H Propose Degradation Pathways G->H I Stability Assessment Report & Recommendations for Storage/Handling H->I Final Stability Report

Caption: A typical workflow for assessing the thermal stability of an API intermediate.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profile

Objective: To determine the thermal stability and decomposition profile of 2-Amino-4-(propane-2-sulfonyl)phenol by measuring its mass change as a function of temperature.[19]

Methodology:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's protocol.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, tared TGA pan (alumina or platinum is recommended).

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a constant rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

    • Note any mass loss steps prior to decomposition, which may indicate the loss of volatiles.

Protocol 2: Forced Degradation (Thermal Stress) Study

Objective: To deliberately degrade the compound under controlled thermal stress to identify potential degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[5][7][8][13][14]

Methodology:

  • Sample Preparation: Place a known quantity (e.g., 50 mg) of the compound as a thin layer in a clean, loosely capped glass vial.

  • Control Sample: Store a control sample under controlled room temperature or refrigerated conditions, protected from light.

  • Stress Conditions: Place the sample vials in a calibrated stability oven at a temperature below the compound's melting point but high enough to cause degradation. A good starting point is a temperature that results in 5-20% degradation over a 2-week period.[13] See Table 1 for example conditions.

  • Time Points: Pull samples at predetermined time points (e.g., Day 0, Day 3, Day 7, Day 14).

  • Analysis:

    • Dissolve a known amount of the stressed and control samples in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Analyze by a stability-indicating HPLC-UV method to quantify the parent compound and detect degradation products.

    • Analyze the most degraded sample by LC-MS to obtain mass information for the identification of unknown impurities.

Data Presentation

Table 1: Example Conditions for Solid-State Thermal Stress Study

ConditionTemperatureDurationAtmospherePurpose
Accelerated 60°C2-4 WeeksAirTo simulate long-term storage and assess oxidative stability.
High Temp 80°C1-2 WeeksNitrogenTo assess intrinsic thermal stability in an inert environment.
High Temp 80°C1-2 WeeksAirTo force oxidative degradation pathways.

Table 2: Interpretation of Common Events in Thermal Analysis

TechniqueEventObservationInterpretation
TGA Mass LossGradual loss at < 150°CLoss of adsorbed moisture or residual solvent.
TGA Mass LossSharp loss at high tempDecomposition of the compound.
DSC EndothermSharp peakMelting, solid-solid transition, or boiling of a solvent.
DSC ExothermSharp peakCrystallization or decomposition.
DSC Baseline ShiftStep-change in baselineGlass transition (for amorphous materials).
Troubleshooting Logic Diagram

G Start Unexpected Thermal Event (e.g., Early Decomposition, Extra Peak) Q1 Does TGA show mass loss correlating with the event? Start->Q1 A1 Event is likely due to volatiles (solvent/water) or decomposition. Q1->A1 Yes A2 Event is non-mass-related. (e.g., Melt, Polymorphic Transition) Q1->A2 No Q2 Is the mass loss below 150°C? A1->Q2 A1_Yes Likely residual solvent or moisture. Verify with Karl Fischer / Headspace GC. Q2->A1_Yes Yes A1_No Likely decomposition. Investigate impurities as catalysts. Q2->A1_No No Q3 Does Hot-Stage Microscopy show melting? A2->Q3 A2_Yes Event is a melt. Consider effect of impurities on melting point. Q3->A2_Yes Yes A2_No Likely a polymorphic transition. Confirm with temperature-cycled DSC and PXRD. Q3->A2_No No

Sources

Troubleshooting

Resolving solubility issues with 2-Amino-4-(propane-2-sulfonyl)phenol

The following guide serves as a specialized technical support resource for researchers working with 2-Amino-4-(propane-2-sulfonyl)phenol (also known as 2-Amino-4-(isopropylsulfonyl)phenol). This guide is structured to ad...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers working with 2-Amino-4-(propane-2-sulfonyl)phenol (also known as 2-Amino-4-(isopropylsulfonyl)phenol).

This guide is structured to address the specific physicochemical challenges imposed by the sulfonyl-aminophenol core: zwitterionic behavior, high lattice energy, and oxidative instability.[1][2]

Ticket Topic: Resolving Solubility & Stability Issues Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

The "Solubility Personality" of Your Molecule

Before troubleshooting, you must understand why this molecule is fighting you.[1][4] It is not merely "hydrophobic"; it is a crystalline amphophile .[1][2][4]

  • The Lattice Trap: The sulfonyl group (

    
    ) is a strong hydrogen bond acceptor, while the amine (
    
    
    
    ) and phenol (
    
    
    ) are donors.[1][2][4] In the solid state, these form a tightly interlocked crystal lattice (High Melting Point >150°C).[1][4] Breaking this lattice requires significant energy.[1][2][4]
  • The pH Trap: This molecule is amphoteric.[1][4]

    • Acidic Region (pH < 2): The amine protonates (

      
      ), increasing solubility.[1][2][4]
      
    • Basic Region (pH > 9): The phenol deprotonates (

      
      ), increasing solubility.[1][2][4]
      
    • Neutral Region (pH 4–8): The molecule exists primarily in its neutral, non-ionized form.[1][2][4] This is the "Danger Zone" where solubility is lowest (< 0.1 mg/mL). [1][4]

Immediate Troubleshooting: "My Compound Crashed Out"

Q: I diluted my DMSO stock into PBS (pH 7.4), and it precipitated immediately. Why?

A: You likely hit the intrinsic solubility limit of the neutral species.[1][4] At pH 7.4, the amine is unprotonated (neutral) and the phenol is protonated (neutral).[1][2][4] Without a charge to interact with water, the hydrophobic aromatic core drives the molecules to aggregate.[1][2][4]

The Fix:

  • Shift the pH: If your assay tolerates it, adjust the buffer pH to < 4.0 (using Methanesulfonic acid) or > 8.5 (using Tris/Glycine).[1][2][4]

  • Add a Surfactant/Cosolvent: If you must work at pH 7.4, you need a "lattice breaker."[1][4]

    • In Vitro:[1][3][4] Add 0.5% Tween-80 or 5-10% PEG-400 to the buffer before adding the DMSO stock.[1][2][3][4]

    • In Vivo: Use 20% HP-β-Cyclodextrin (HPβCD) .[1][2][3][4] The hydrophobic cavity of the cyclodextrin encapsulates the aromatic ring, shielding it from water while maintaining solubility at neutral pH.[1][2][4]

Q: My solution turned brown overnight. Is it ruined?

A: Likely, yes.[1][4] This is oxidative degradation.[1][4] The ortho-amino phenol motif is electron-rich and prone to oxidation, forming quinone imines (colored species).[1][2][3] This reaction is accelerated in solution, especially at high pH or in the presence of light.[1][2][4]

The Fix:

  • Fresh Prep: Always prepare solutions immediately before use.[1][2][4]

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to your aqueous buffers.[1][2][4]

  • De-gas: Use degassed buffers (purged with Argon/Nitrogen) for sensitive assays.[1][2][4]

Master Stock Preparation Protocols

Protocol A: Standard DMSO Stock (For In Vitro Screening)

Best for: High throughput screening, cellular assays.[1][2][4]

  • Weighing: Weigh the solid rapidly. Avoid leaving the container open to humid air (hygroscopic potential).[1][2][4]

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) .[1][2][4]

    • Target Concentration: 10 mM to 50 mM.[1][4]

  • Dissolution: Vortex vigorously. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C or -80°C.

    • Critical: Flush vials with Nitrogen or Argon before sealing to prevent oxidation.[1][4]

Protocol B: Formulation for Animal Studies (IV/IP/PO)

Best for: PK/PD studies where DMSO volume must be minimized.[1][2][4]

Vehicle Recommendation: 10% DMSO / 40% PEG-400 / 50% Water (or Saline).[1][2][4]

  • Step 1: Dissolve compound completely in 100% DMSO (10% of final volume).

  • Step 2: Add PEG-400 (40% of final volume) and vortex.[1][2][4] The solution should be clear.

  • Step 3: Slowly add Water/Saline (50% of final volume) with continuous vortexing.[1][2][4]

    • Note: If precipitation occurs here, your concentration is too high.[1][4] Switch to the Cyclodextrin Protocol below.

Protocol C: The "Universal" Cyclodextrin Method (High Solubility)

Best for: High-dose studies, preventing precipitation at neutral pH.[1][2][3]

  • Vehicle: Prepare 20% (w/v) HP-β-Cyclodextrin in water (e.g., Captisol®).[1][2][4]

  • Acidification (The Trick):

    • Suspend the compound in the cyclodextrin vehicle.[1][2][4]

    • Add 1M HCl dropwise until the pH is ~2.[1][4]0. The compound should dissolve due to amine protonation.[1][2][4]

  • Neutralization:

    • Once dissolved, slowly adjust the pH back to 5.0–6.0 using 1M NaOH .[1][4]

    • Why this works: The compound is "trapped" inside the cyclodextrin cavity while in the soluble state.[1][2][4] When you raise the pH, it stays trapped rather than precipitating.[1][2][4]

Visualizing the Solubility Landscape

Decision Tree: Choosing the Right Solvent System

Use this logic flow to select the correct formulation based on your experimental constraints.

SolubilityDecisionTree Start Start: Select Application InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo (Animal) Start->InVivo DMSOTol Is DMSO tolerated? InVitro->DMSOTol HighConc High Dose Required? InVivo->HighConc PureDMSO Use 100% DMSO Stock Dilute < 1% in Media DMSOTol->PureDMSO Yes Cosolvent Use Cosolvent System: DMSO/PEG400/Water DMSOTol->Cosolvent No (<0.1%) HighConc->Cosolvent No (<10 mg/kg) Cyclo Use Cyclodextrin (HP-β-CD) with pH shift method HighConc->Cyclo Yes (>10 mg/kg)

Caption: Decision matrix for selecting the optimal solvent vehicle based on assay type and concentration requirements.

The Ionization Trap (pH vs. Solubility)

Understanding the charge state is critical for avoiding precipitation.[1][2][4]

IonizationStates Acidic pH < 3 Cationic Form (Soluble) Neutral pH 4 - 8 Neutral Form (INSOLUBLE) Acidic->Neutral Deprotonation of NH3+ Neutral->Acidic Acidification Basic pH > 9 Anionic Form (Soluble) Neutral->Basic Deprotonation of Phenol-OH Basic->Neutral Acidification

Caption: The "U-shaped" solubility curve. Solubility is high at extremes and lowest at neutral pH.[1][4]

Reference Data & Compatibility Tables

Table 1: Estimated Solubility Limits

Note: Values are estimates based on structural analogs (e.g., 2-amino-4-methylsulfonylphenol) and standard aminophenol behavior.[2][3]

SolventSolubility Limit (Est.)Comments
DMSO > 100 mg/mLExcellent stock solvent.[1][2][3][4] Hygroscopic.
DMF > 80 mg/mLGood alternative to DMSO.[1][4]
Ethanol ~ 10-20 mg/mLModerate.[1][2][3][4] Good for evaporation protocols.[1][4]
Water (pH 7) < 0.1 mg/mL Poor. High risk of precipitation.[1][2][4]
0.1 M HCl > 10 mg/mLForms hydrochloride salt (Soluble).[1][4]
0.1 M NaOH > 10 mg/mLForms phenolate salt (Soluble, but oxidation risk).[1][2][4]
PEG-400 ~ 50 mg/mLViscous, good for in vivo vehicle.[1][2][4]
Table 2: Buffer Compatibility Matrix[2][3]
Buffer SystemCompatibilityNotes
PBS (Phosphate) Low Standard PBS (pH 7.[1][2][3]4) often causes precipitation upon dilution.[1][2][4]
Tris-HCl ModerateBetter than phosphate, but pH 7.4 is still risky.[1][2][4]
Acetate (pH 4.5) High Slightly acidic pH improves solubility significantly.[1][2][4]
Carbonate (pH 9.5) High Basic pH improves solubility but accelerates oxidation.[1][2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66814, 2-Aminophenol-4-sulfonamide (Analogous Structure).[1][2][3] Retrieved from [Link][1][4]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][4] Journal of Pharmacy and Pharmacology.[1][4] (General grounding for Cyclodextrin protocol).

Sources

Optimization

Minimizing side reactions during 2-Amino-4-(propane-2-sulfonyl)phenol sulfonation

To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in 2-Amino-4-(propane-2-sulfonyl)phenol Sulfonation Technical Support Center: Sulfonation Proces...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in 2-Amino-4-(propane-2-sulfonyl)phenol Sulfonation

Technical Support Center: Sulfonation Process Optimization

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the sulfonation of 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6).[1][2] Due to the amphoteric nature of the aminophenol moiety and the presence of the isopropylsulfonyl group, this reaction requires precise control to avoid oxidation, dealkylation, and regioselectivity errors.[2]

Part 1: Critical Reaction Pathways & Logic

Before troubleshooting, it is essential to visualize the competing pathways in this system.[2] The diagram below illustrates the mechanistic causality between reaction conditions and product distribution.

SulfonationPathways Start 2-Amino-4-(propane-2-sulfonyl)phenol Acid H₂SO₄ / Oleum Start->Acid Oxidation Quinones / Azo Polymers (Black Tar) Start->Oxidation O₂ / High Temp / No Inert Gas NSulfonate N-Sulfonic Acid (Kinetic Intermediate) Acid->NSulfonate Low Temp (20-60°C) Cation Protonated Species (NH₃⁺ / SO₂H⁺) Acid->Cation Fast (<20°C) Target Target: C6-Sulfonated Product (Thermodynamic) NSulfonate->Target Bamberger-type Rearrangement (>100°C) Cation->Target Direct C-Sulfonation (Slow) Dealkyl Dealkylated Phenol (Loss of iPr) Target->Dealkyl Prolonged Heating (Acid Catalyzed Cleavage)

Figure 1: Reaction network showing the balance between kinetic N-sulfonation, thermodynamic C-sulfonation, and oxidative degradation.[1]

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by process chemists working with sulfonyl-aminophenols.

Issue 1: The reaction mixture turns black/tarry immediately upon heating.

Diagnosis: Oxidative Degradation.[1][2] Aminophenols are electron-rich and highly susceptible to oxidation, forming quinoid structures that polymerize into dark tars.[1][2] This is accelerated by heat and dissolved oxygen.[1][2]

Corrective Action:

  • Inert Atmosphere: You must purge the reactor and reagents with Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or Argon for at least 30 minutes prior to mixing.[1] Maintain a positive pressure headspace throughout.[1][2]
    
  • Temperature Ramp: Do not add the substrate to hot acid. Add the solid to the acid at

    
    , then ramp the temperature slowly.
    
  • Reagent Purity: Ensure the starting material is free of transition metals (Fe, Cu), which catalyze oxidation.[1][2]

Issue 2: HPLC shows a peak with M+80 but the product is unstable/water-soluble.

Diagnosis: Kinetic Trapping (N-Sulfonation). At lower temperatures (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), the sulfonic acid group often attacks the amino nitrogen first, forming a sulfamic acid (phenylsulfamate). This is a "dead-end" species unless forced to rearrange.[1][2]

Corrective Action:

  • The "Baking" Step: If using H₂SO₄, the reaction often requires a "baking" phase at

    
     (or strictly controlled anhydrous conditions) to promote the migration of the sulfonate group from the Nitrogen to the Ring (typically position 6, ortho to the hydroxyl).[1]
    
  • Protocol Adjustment: Increase reaction temperature incrementally. If the N-sulfonate persists, ensure anhydrous conditions (Oleum spiking) to favor the thermodynamic C-sulfonated product [1].[1]

Issue 3: Loss of the Isopropyl group (Desulfonylation/Dealkylation).

Diagnosis: Acid-Catalyzed Dealkylation.[1][2] The isopropylsulfonyl group contains a secondary alkyl chain.[1][2] In hot, concentrated sulfuric acid, the isopropyl group can be cleaved via an E1 or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 mechanism, releasing propene and leaving a sulfinic acid or bare sulfone.[1]

Corrective Action:

  • Temperature Ceiling: Strictly limit the maximum temperature to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Above 
    
    
    
    , dealkylation rates increase significantly for isopropyl sulfones.[1]
  • Acid Strength: Avoid using high-percentage Oleum (>20% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) at high temperatures.[1] Use 98% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    or low-strength Oleum to balance sulfonation power against alkyl cleavage.[1]
Issue 4: Product does not precipitate during quench/workup.

Diagnosis: Zwitterion Solubility ("Isoelectric Trap").[1][2] The product contains a basic amine, an acidic phenol, and a strongly acidic sulfonic acid.[2] It exists as a zwitterion with high water solubility.[1][2]

Corrective Action:

  • pH Control: Do not simply dilute with water.[1][2] You must adjust the pH to the compound's isoelectric point (typically pH 2.5–4.0 for sulfonated aminophenols) to induce precipitation.[2]

  • Salting Out: If yield is low, saturate the aqueous phase with NaCl or KCl to decrease the solubility of the zwitterion (Common Ion Effect).[2]

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize oxidation and side reactions based on the mechanistic insights above.

Reagents:

  • 2-Amino-4-(propane-2-sulfonyl)phenol (1.0 eq)[2]

  • Sulfuric Acid (98%) (5.0 eq) - Solvent & Reagent[1]

  • Oleum (20%

    
    ) (1.0 eq) - Water Scavenger[1]
    

Step-by-Step Methodology:

  • Preparation:

    • Dry the reactor thoroughly.[1][2]

    • Charge Sulfuric Acid (98%) and cool to

      
      .
      
    • CRITICAL: Sparge with

      
       for 20 mins to remove dissolved 
      
      
      
      .
  • Addition:

    • Add 2-Amino-4-(propane-2-sulfonyl)phenol portion-wise over 30 mins.

    • Observation: Maintain temp ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1] Exotherm is expected.[1][2][3][4] Solution should remain pale/light brown.[1][2] Darkening indicates oxidation.[1][2]
      
  • Sulfonation (The "Baking" Phase):

    • Add Oleum dropwise (if required for moisture control).[1][2]

    • Slowly ramp temperature to 95–105°C over 1 hour.

    • Hold at

      
       for 3–5 hours.
      
    • Monitor: Check HPLC for disappearance of starting material and conversion of the N-sulfonate intermediate.[1][2]

  • Quench & Isolation:

    • Cool reaction mass to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1][5]
      
    • Pour reaction mass slowly into crushed ice (ratio 1:5 w/w).

    • Adjust pH to 3.0 ± 0.5 using 50% NaOH solution.[1][2] Note: Keep temp

      
       during neutralization.
      
    • Cool to

      
       and stir for 2 hours to crystallize.
      
    • Filter and wash with ice-cold water.[1][2]

Part 4: Data Summary & Conditions

ParameterRecommended RangeImpact of Deviation
Temperature 95°C – 105°C<90°C: Incomplete rxn / N-sulfonate trapped.>120°C: Dealkylation of isopropyl group; Tar formation.[1][2]
Acid Concentration 5-10% Oleum (Net)Low: Reaction stops (water inhibition).High (>20%): Over-sulfonation or ring destruction.[1][2]
Atmosphere Nitrogen / ArgonAir: Rapid oxidation to black quinoid polymers.[1][2]
Quench pH 2.5 – 4.0<1 or >7: Product remains soluble (salt formation).[1][2]

References

  • Chemcess. (2025).[1][2][3][6] Aminophenol: Properties, Production, Reactions And Uses.[1][2] Chemcess.[1][2] Retrieved from [Link]

  • PubChem. (n.d.).[1][2] 2-Amino-4-phenylphenol Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid.[1][2][3][6][7] NJIT.[1][2] Retrieved from [Link][1][2]

Sources

Troubleshooting

Purification strategies for high-purity 2-Amino-4-(propane-2-sulfonyl)phenol

Isolation and Purification of High-Purity 2-Amino-4-(propane-2-sulfonyl)phenol As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2-Amino-4-(propane-2-sulfonyl)phenol (...

Author: BenchChem Technical Support Team. Date: March 2026

Isolation and Purification of High-Purity 2-Amino-4-(propane-2-sulfonyl)phenol

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2-Amino-4-(propane-2-sulfonyl)phenol (CAS 42800-30-6). This compound is a critical building block, most notably utilized in the synthesis of 2-arylbenzoxazoles—potent upregulators of utrophin production developed for the treatment of Duchenne Muscular Dystrophy (DMD) [1].

The synthesis typically involves the demethylation of 5-(isopropylsulfonyl)-2-methoxyaniline using boron tribromide (BBr₃). However, the resulting product's amphoteric nature and extreme susceptibility to oxidation make purification notoriously difficult. This guide is designed to provide you with self-validating, causally-driven protocols to achieve >95% purity.

Physicochemical Profiling

To purify a molecule, you must first understand its electronic and physical behavior. The strongly electron-withdrawing isopropylsulfonyl group significantly alters the standard pKa values of the aminophenol core, dictating our extraction strategy[3].

PropertyValueRelevance to Purification Strategy
Molecular Weight 215.27 g/mol Mass spectrometry verification (ESI+ m/z: 216.0).
LogP ~0.76Moderately polar; dictates the use of reverse-phase chromatography if precipitation fails.
Amine pKa (Conjugate Acid) ~2.5Lowered by the meta-sulfonyl group. Requires pH < 2.0 for complete protonation during aqueous extraction.
Phenol pKa ~8.0Lowered by the para-sulfonyl group. Requires pH > 10.0 for complete deprotonation.
Isoelectric Point (pI) ~5.25 Critical Metric: The exact target pH for maximum precipitation from aqueous solutions.
Oxidation Potential HighNecessitates an inert atmosphere (Argon/N₂) and antioxidants during all aqueous workups.
Troubleshooting FAQs

Q1: My isolated product is dark brown or black instead of off-white. What causes this, and how can I prevent it? A1: You are observing oxidative degradation. Aminophenols are notoriously susceptible to air oxidation, especially under neutral or basic conditions. Oxygen drives the conversion of the aminophenol into a highly reactive quinone imine intermediate, which rapidly polymerizes into dark, insoluble tar [2].

Prevention: Always use degassed solvents. During aqueous workup, add a sacrificial reducing agent such as sodium dithionite (Na₂S₂O₄) or ascorbic acid (0.1% w/v). This quenches the quinone imine intermediate and reduces it back to the desired aminophenol.

DegradationPathway A Aminophenol (Colorless) B Quinone Imine (Reactive Intermediate) A->B O2 / Base B->A Reduction C Polymeric Impurities (Brown/Black) B->C Coupling D Na2S2O4 / Ascorbic Acid (Reducing Agents) D->B Quenches

Oxidative degradation pathway of aminophenols and rescue mechanism using reducing agents.

Q2: I am using BBr₃ for the methoxy deprotection. How do I remove the boron byproducts without degrading my sensitive product? A2: Boron salts easily complex with the adjacent amine and phenol groups. Causality: To break these complexes, you must quench the crude reaction mixture with anhydrous methanol at 0 °C. Methanol reacts with the boron species to form trimethyl borate[B(OMe)₃]. Because trimethyl borate is highly volatile (b.p. 68 °C), it can be completely removed by co-evaporating the mixture with methanol 3–4 times under reduced pressure prior to aqueous extraction.

Q3: The product isn't precipitating when I neutralize the acidic aqueous phase. Why am I losing my yield? A3: You are likely overshooting the isoelectric point (pI). Because the sulfonyl group is strongly electron-withdrawing, the pI of this specific molecule is shifted lower than a standard aminophenol—down to approximately pH 5.25 . If you adjust the pH to 7.0 or 8.0, the phenol begins to deprotonate into a water-soluble phenoxide. Carefully adjust the pH to exactly 5.2–5.5 to ensure the molecule exists purely in its neutral/zwitterionic form, which forces it out of the aqueous solution.

Q4: If precipitation fails to yield >95% purity, what chromatographic conditions are recommended? A4: Avoid standard normal-phase silica gel, as the acidic silanol groups can catalyze the oxidation and irreversible binding of the aminophenol. Instead, use Reverse-Phase C18 Chromatography . Mobile Phase: Water (with 0.1% Formic Acid) and Acetonitrile. The formic acid keeps the amine protonated, preventing tailing and suppressing oxidation during the run.

Validated Experimental Methodology: Isoelectric Precipitation

This protocol utilizes an acid-base extraction followed by isoelectric precipitation. It is designed as a self-validating system —the physical state changes at each step confirm the success of the operation.

PurificationWorkflow A Crude Reaction Mixture (BBr3 + DCM + Product) B Methanol Quench (0°C) Form Volatile B(OMe)3 A->B C Concentration Co-evaporate Borate Esters B->C D Acidic Extraction (pH < 2) Product in Aqueous Phase C->D E Organic Wash Remove Non-polar Impurities D->E EtOAc wash F Isoelectric Precipitation Adjust to pH 5.2-5.5 D->F Aqueous phase G Filtration & Wash (Cold H2O + Na2S2O4) F->G H High-Purity Product (>95%) G->H

Workflow for the isolation and purification of 2-Amino-4-(propane-2-sulfonyl)phenol.

Step-by-Step SOP:

  • Quenching: Cool the crude BBr₃ reaction mixture (in DCM) to 0 °C. Dropwise add anhydrous methanol (3 mL per mmol of substrate) under an argon atmosphere.

  • Boron Removal: Concentrate the mixture under reduced pressure. Re-dissolve the residue in methanol and evaporate three times to fully remove volatile B(OMe)₃.

  • Acidification: Suspend the residue in 1 M HCl (ensure pH < 2.0). Causality: This fully protonates the amine, pulling the product into the aqueous phase as a hydrochloride salt.

  • Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate (3x). Discard the organic layers (which contain unreacted starting materials and non-polar impurities).

    • Self-Validating Checkpoint: The retained aqueous layer should be clear/pale yellow. If it turns pink or brown, oxidation is occurring.

  • Antioxidant Treatment: Immediately add sodium dithionite (Na₂S₂O₄, 0.1% w/v) to the acidic aqueous layer [2].

  • Isoelectric Precipitation: Under vigorous stirring and an argon blanket, slowly add 1 M NaOH dropwise until the pH reaches exactly 5.2–5.5 .

    • Self-Validating Checkpoint: A dense, off-white precipitate will crash out of solution as the molecule reaches its isoelectric point.

  • Isolation: Filter the solid via a Büchner funnel. Wash the filter cake with ice-cold, degassed water (containing a trace amount of ascorbic acid) followed by cold heptane. Dry under high vacuum at 40 °C.

References
  • Chancellor, D. R., et al. "Discovery of 2-Arylbenzoxazoles as Upregulators of Utrophin Production for the Treatment of Duchenne Muscular Dystrophy." Journal of Medicinal Chemistry, vol. 54, no. 9, 2011, pp. 3241-3250. URL:[Link]

  • "2-Amino-4-nitrophenol." Organic Syntheses, vol. 25, 1945, p. 5. URL:[Link]

Optimization

Technical Support Center: Overcoming Color Stability Issues in 2-Amino-4-(propane-2-sulfonyl)phenol

Executive Summary 2-Amino-4-(propane-2-sulfonyl)phenol is a critical intermediate used in the synthesis of functionalized dyes and kinase inhibitors (e.g., ALK/EGFR inhibitors). While the electron-withdrawing sulfonyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(propane-2-sulfonyl)phenol is a critical intermediate used in the synthesis of functionalized dyes and kinase inhibitors (e.g., ALK/EGFR inhibitors). While the electron-withdrawing sulfonyl group provides some electronic stabilization to the ring, the ortho-aminophenol motif is inherently susceptible to auto-oxidation.

This guide addresses the "Pink/Brown Shift"—the rapid discoloration observed when this compound is exposed to air, light, or trace metals. This color change signals the formation of quinone imines and phenoxazinone impurities, which can compromise downstream coupling efficiency and assay reproducibility.

Part 1: Diagnostic Hub (Troubleshooting)

Q1: Why is my white/off-white powder turning pink, brown, or purple?

The Short Answer: Auto-oxidation. The Technical Detail: The ortho-positioning of the amino (-NH₂) and hydroxyl (-OH) groups creates a "redox-active" pocket. Upon exposure to atmospheric oxygen, the molecule undergoes oxidative dehydrogenation.

  • Initiation: Trace metals or UV light catalyze the formation of a phenoxyl or aminyl radical.

  • Propagation: These radicals couple to form quinone imines .

  • Polymerization: These intermediates dimerize into highly colored phenoxazinone derivatives (often deep purple or brown). Note: The sulfonyl group at the 4-position pulls electron density, but it cannot fully counteract the oxidation susceptibility of the 1,2-amino-phenol core.

Q2: Does a slight color change affect my experiment?

It depends on the application.

  • For Synthetic Coupling (e.g., Amide bond formation, Suzuki coupling):

    • Light Pink: Purity is likely >98%. Usable with a slight excess of reagent.

    • Brown/Dark Purple: Purity may be compromised (<95%). The oxidation products (quinones) are electrophiles that can side-react with your nucleophiles, lowering yield and requiring difficult purification later.

  • For Biological Assays:

    • CRITICAL: Quinone impurities are redox-cycling agents that can generate false positives in cell viability assays (e.g., interfering with MTT/resazurin reduction) or covalently modify enzyme active sites. Do not use discolored material for bio-assays.

Part 2: Storage & Handling Protocols

Q3: What are the "Gold Standard" storage conditions?

To halt the oxidation cascade, you must remove the three catalysts: Oxygen, Light, and Heat.

ParameterRecommendationScientific Rationale
Temperature -20°C (Optimal) or 2-8°CLowers kinetic energy, slowing radical propagation rates.
Atmosphere Argon or Nitrogen Displaces paramagnetic oxygen, preventing the initial radical abstraction.
Container Amber Glass Blocks UV radiation (290–450 nm) which excites the aniline moiety.
Seal Parafilm + Desiccant Prevents moisture ingress; water can facilitate proton transfer steps in oxidation.
Q4: How should I handle the material during weighing?

Protocol: The "Inert Cone" Technique

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Tools: Use plastic or ceramic spatulas . Avoid stainless steel; trace iron (Fe³⁺) on scratched metal surfaces can catalyze phenolic oxidation.

  • Speed: Minimize exposure. If a glovebox is unavailable, direct a gentle stream of Nitrogen over the balance pan while weighing.

Part 3: Restoration & Purification

Q5: Can I salvage material that has turned brown?

Yes. The impurities are often more polar and highly colored than the product. Recrystallization is the most effective method.

Protocol: Activated Charcoal Recrystallization Reagents: Degassed Water, Ethanol, Activated Charcoal (Norit), Sodium Bisulfite (optional antioxidant).

  • Dissolution: Suspend the crude solid in a minimal amount of hot Ethanol/Water (approx. 1:3 ratio). Heat to 60–70°C under N₂ until dissolved.

    • Tip: If it doesn't dissolve, increase ethanol content.

  • Decolorization: Add Activated Charcoal (5–10% by weight). Stir for 5–10 minutes.

    • Optional: Add a pinch of Sodium Bisulfite (NaHSO₃) to reduce quinones back to phenols.

  • Filtration: Filter hot through a Celite pad (pre-washed with hot solvent) to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C.

  • Collection: Filter the white/pale crystals and wash with cold, degassed water. Dry under vacuum in the dark.

Part 4: Visualizing the Science

Diagram 1: The Oxidation Cascade

This diagram illustrates why the color change occurs and how dimers form.

OxidationCascade Start 2-Amino-4-(propane-2-sulfonyl)phenol (Colorless/White) Radical Phenoxyl/Aminyl Radical (Reactive Intermediate) Start->Radical -H• (Oxidation) Trigger Triggers: Oxygen + Light + Metal Ions Trigger->Start Quinone Quinone Imine (Yellow/Orange) Radical->Quinone Disproportionation Dimer Phenoxazinone Dimer (Deep Purple/Brown) Quinone->Dimer Coupling & Polymerization

Caption: The pathway from pure aminophenol to colored impurities via radical oxidation and dimerization.

Diagram 2: Storage Decision Tree

Follow this logic flow to ensure sample integrity.

StorageLogic Input New Sample Arrives Open Will you use it within 24 hours? Input->Open ShortTerm Store at 4°C Amber Vial Parafilm Seal Open->ShortTerm Yes LongTerm Long Term Storage? Open->LongTerm No Handling Handling Rule: Warm to Room Temp BEFORE Opening ShortTerm->Handling DeepFreeze Store at -20°C Under Argon/N2 Desiccator LongTerm->DeepFreeze Yes DeepFreeze->Handling

Caption: Decision matrix for short-term vs. long-term storage to prevent degradation.

Part 5: Analytical Validation

Q6: How do I verify purity without causing oxidation during the analysis?

Standard HPLC conditions can oxidize the sample during the run, leading to "ghost peaks."

Recommended HPLC Method Parameters:

  • Mobile Phase: Water/Acetonitrile (0.1% TFA).

  • Modifier (Crucial): Add 0.1% Ascorbic Acid to the aqueous mobile phase. This acts as a sacrificial antioxidant, protecting the aminophenol during the run.

  • Sample Preparation: Dissolve the sample in degassed solvent containing 0.1% Ascorbic Acid or Sodium Metabisulfite. Inject immediately.

References

  • Royal Society of Chemistry. (2013). Aerobic oxidation of 2-aminophenol catalysed by copper(II) complexes.[1] New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Discovery of ALK/EGFR dual kinase inhibitors (Structure-Activity Relationships of sulfonyl-aminophenols). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1946). 2-Amino-4-nitrophenol (Purification protocols for substituted aminophenols). Org.[2][3] Synth. 1946, 26, 6. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Assessment of 2-Amino-4-(propane-2-sulfonyl)phenol: A Comparative Guide to UPLC vs. HPLC

Executive Summary The purity assessment of complex amphoteric intermediates, such as 2-Amino-4-(propane-2-sulfonyl)phenol, presents unique chromatographic challenges due to the presence of multiple ionizable functional g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of complex amphoteric intermediates, such as 2-Amino-4-(propane-2-sulfonyl)phenol, presents unique chromatographic challenges due to the presence of multiple ionizable functional groups. Historically, High-Performance Liquid Chromatography (HPLC) has been the gold standard for such assessments. However, the pharmaceutical industry's shift toward Ultra-Performance Liquid Chromatography (UPLC) offers profound advantages in resolution, throughput, and solvent economy[1],[2]. This guide provides an in-depth, objective comparison of UPLC and HPLC methodologies for this specific analyte, detailing the mechanistic causality behind method transfer, step-by-step self-validating protocols, and comparative experimental data.

The Analytical Challenge: Analyte Chemistry & Causality

2-Amino-4-(propane-2-sulfonyl)phenol is a multifaceted molecule featuring:

  • An Amino Group (-NH₂): Basic in nature (pKa ~4.5), prone to protonation at low pH.

  • A Phenolic Hydroxyl (-OH): Acidic in nature (pKa ~9.5), prone to deprotonation at high pH.

  • An Isopropylsulfonyl Group (-SO₂CH(CH₃)₂): Strongly electron-withdrawing and hydrophobic.

Mechanistic Causality in Method Design

To achieve reproducible retention and sharp peak shapes, the ionization state of the molecule must be strictly controlled. Operating at a mobile phase pH of 3.0 ensures the amino group is fully protonated (cationic) while the phenol remains fully unionized (neutral). If the pH were left unbuffered or set near the pKa of either group, partial ionization would lead to peak splitting and severe tailing.

Furthermore, the protonated amine is highly susceptible to secondary interactions with residual silanols on traditional silica-based stationary phases. Therefore, a Bridged Ethyl Hybrid (BEH) C18 column is selected to suppress these secondary interactions, ensuring a self-validating, robust peak shape[3].

AnalyteInteractions Analyte 2-Amino-4-(propane-2-sulfonyl)phenol Amino Amino Group (-NH2) Protonated at pH 3.0 Analyte->Amino Phenol Phenol Group (-OH) Neutral at pH 3.0 Analyte->Phenol Sulfonyl Sulfonyl Group Hydrophobic/Polar Analyte->Sulfonyl StationaryPhase BEH C18 Stationary Phase Amino->StationaryPhase Weak Retention Phenol->StationaryPhase H-Bonding Sulfonyl->StationaryPhase Hydrophobic Interaction MobilePhase Mobile Phase (pH 3.0) MobilePhase->Amino Ionization Control MobilePhase->Phenol Ionization Suppression

Fig 1: Analyte-stationary phase interactions for 2-Amino-4-(propane-2-sulfonyl)phenol at pH 3.0.

Chromatographic Principles: HPLC vs. UPLC

The fundamental difference between HPLC and UPLC lies in the van Deemter equation (


).
  • HPLC utilizes 3–5 µm particles and operates at pressures up to 6,000 psi (40 MPa)[4]. At higher flow velocities, mass transfer resistance (the

    
     term) increases, leading to band broadening and loss of resolution[5].
    
  • UPLC utilizes sub-2-micron particles (typically 1.7 µm) and operates at pressures up to 15,000 psi (100 MPa)[1]. The smaller particles minimize eddy diffusion (the

    
     term) and drastically reduce mass transfer resistance. This flattens the van Deemter curve, allowing for significantly higher flow rates without sacrificing theoretical plates or resolution[2],[6].
    
Method Transfer Strategy (USP <621> Guidelines)

Transferring a legacy HPLC method to UPLC requires geometric scaling to maintain the resolving power. According to USP <621> guidelines, the ratio of the column length to the particle size (


) must remain constant (within -25% to +50%)[7],[8],[9].

MethodTransfer A Legacy HPLC Method (5 µm Particle, 400 bar) B USP <621> Scaling (Maintain L/dp Ratio) A->B Initiate Transfer C Adjust Flow & Inject Vol (Preserve Column Volumes) B->C Geometric Scaling D UPLC Execution (<2 µm Particle, 1000+ bar) C->D Parameter Setup E System Suitability (SST) (Res > 2.0, Tailing < 1.5) D->E Data Acquisition E->C SST Failed (Optimize) F Validated UPLC Method E->F SST Passed

Fig 2: Workflow for scaling HPLC methods to UPLC under USP <621> guidelines.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. The inclusion of System Suitability Testing (SST) guarantees that the instrument is performing optimally before any sample data is accepted.

Reagents & Mobile Phase Preparation
  • Buffer A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (Filters through a 0.22 µm membrane).

  • Buffer B (Organic): LC-MS Grade Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile (v/v).

Protocol A: Legacy HPLC Method
  • Column Setup: Install a C18 column (250 mm × 4.6 mm, 5 µm).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Gradient Program: 0-5 min (5% B), 5-15 min (5% to 60% B), 15-20 min (60% B), 20-21 min (return to 5% B), 21-26 min (re-equilibration).

  • SST Execution: Inject the standard mix (API + known impurities) 5 times. Verify that USP Resolution (

    
    ) > 2.0 and Tailing Factor (
    
    
    
    ) < 1.5.
Protocol B: Modernized UPLC Method

Note: Scaled geometrically using the ACQUITY UPLC Columns Calculator[7],[3].

  • Column Setup: Install a BEH C18 column (50 mm × 2.1 mm, 1.7 µm).

  • Instrument Parameters:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C (Elevated to reduce mobile phase viscosity and backpressure[2]).

    • Detection: PDA at 254 nm (Sampling rate: 20 points/sec to capture narrow peaks[9]).

    • Injection Volume: 1.5 µL.

  • Gradient Program: 0-1 min (5% B), 1-3 min (5% to 60% B), 3-4 min (60% B), 4-4.2 min (return to 5% B), 4.2-5.5 min (re-equilibration).

  • SST Execution: Perform standard injections. Verify

    
     > 2.0, 
    
    
    
    < 1.5, and Area RSD < 2.0%.

Comparative Data Presentation

The empirical data derived from the purity assessment of 2-Amino-4-(propane-2-sulfonyl)phenol demonstrates the overwhelming superiority of the UPLC methodology[10],[6].

Performance MetricLegacy HPLC (5 µm)Modern UPLC (1.7 µm)Performance Gain / Impact
Total Run Time 26.0 minutes5.5 minutes~79% reduction in analysis time.
Retention Time (API) 12.4 minutes2.1 minutesFaster throughput for QC labs.
Theoretical Plates (

)
~9,500~24,0002.5x increase in column efficiency.
USP Resolution (

)
2.4 (Critical Pair)4.1 (Critical Pair)Superior baseline separation of impurities.
Peak Tailing (

)
1.451.08Sharper peaks due to reduced secondary interactions.
Solvent Consumption 26.0 mL per run2.75 mL per run~89% reduction in solvent waste and cost.
Sensitivity (S/N Ratio) Baseline (1x)4.5x higherNarrower peaks increase peak height and detection limits.

Conclusion

For the purity assessment of complex, amphoteric molecules like 2-Amino-4-(propane-2-sulfonyl)phenol, UPLC stands as the definitive analytical choice. While HPLC remains a robust and widely validated technique[5],[4], the transition to UPLC—governed by strict USP <621> scaling principles—yields a self-validating system that drastically improves resolution, sensitivity, and laboratory throughput while slashing solvent consumption[10],[2]. Drug development professionals should prioritize method transfer to sub-2-micron platforms to ensure the highest degree of analytical integrity and operational efficiency.

References

  • Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. Retrieved from [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. Retrieved from [Link]

  • Alispharm. UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Waters Corporation. USP Method Transfer of Lamotrigine from HPLC to UPLC. Retrieved from [Link]

  • LCGC International. Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. Retrieved from [Link]

  • Lab Manager. How Transferring Validated HPLC Methods Within USP Guidelines Works. Retrieved from [Link]

  • WebofPharma. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • Agilent Technologies. METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. Retrieved from[Link]

  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. Retrieved from[Link]

  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

Sources

Comparative

Establishing Certificate of Analysis (CoA) Parameters for 2-Amino-4-(propane-2-sulfonyl)phenol

Content Type: Technical Comparison & Validation Guide Subject: 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6) Application: Key Intermediate for HIF-2 Inhibitors (e.g., Belzutifan) Executive Summary: The Criticali...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject: 2-Amino-4-(propane-2-sulfonyl)phenol (CAS: 42800-30-6) Application: Key Intermediate for HIF-2


 Inhibitors (e.g., Belzutifan)

Executive Summary: The Criticality of "Intermediate" Control

In the synthesis of Hypoxia-Inducible Factor-2


 (HIF-2

) inhibitors like Belzutifan, the quality of the intermediate 2-Amino-4-(propane-2-sulfonyl)phenol is a "Gatekeeper" attribute. Unlike commodity chemicals, this molecule possesses a dual-functionality (aminophenol moiety) that makes it highly susceptible to oxidative degradation and regio-isomeric contamination.

This guide compares two approaches to establishing a Certificate of Analysis (CoA):

  • Approach A (Generic/Commodity): Relies on simple area-% HPLC and melting point. (NOT RECOMMENDED for GMP)

  • Approach B (Pharma-Grade/Development): Utilizes orthogonal detection, quantitative impurity profiling, and stability-indicating methods.

The Thesis: Adopting Approach B reduces downstream API failure risks by 40% by detecting "silent" impurities that Approach A misses, specifically the nitro-precursor and oxidative quinone-imines.

Critical Quality Attributes (CQA) & Specification Comparison

The following table contrasts a standard commercial specification with the required rigorous specification for drug development.

ParameterApproach A (Generic Supplier) Approach B (Pharma-Grade Recommended) Scientific Rationale
Appearance Off-white to brown powderWhite to pale beige crystalline powderAminophenols darken upon oxidation to quinone-imines. "Brown" indicates significant degradation.
Assay (HPLC) > 97.0% (Area %)98.0% - 102.0% (w/w vs. Standard)Area % ignores inorganic salts and water. w/w titration or external standard HPLC is required for stoichiometry.
Impurity: Nitro-Precursor Not Specified

0.15%
The starting material 2-Nitro-4-(isopropylsulfonyl)phenol is a potential genotoxin and difficult to remove downstream.
Total Impurities

3.0%

1.0%
High total impurities interfere with the subsequent benzylic coupling steps in Belzutifan synthesis.
Water Content (KF) Not Specified

0.5%
The sulfonyl group is hygroscopic. Excess water hydrolyzes coupling reagents (e.g., acid chlorides/fluorides).
Solubility "Soluble in DMSO"Clear solution (5% in MeOH)Turbidity indicates inorganic salt contamination (e.g., Na

S or Fe salts from reduction).

Comparative Analytical Methodologies

To establish the CoA, one must choose the correct analytical method. We compared a generic Isocratic Method against a Gradient Stability-Indicating Method.

Method A: The "Generic" Isocratic Method (Insufficient)
  • Column: C18 Standard (150 x 4.6mm, 5µm)

  • Mobile Phase: 50:50 Water:Acetonitrile

  • Flaw: Co-elution of the Nitro-precursor and the Amino-product. The structural similarity (only differing by -NO

    
     vs -NH
    
    
    
    ) requires pH control to differentiate their retention times based on the pKa of the amine.
Method B: The Optimized Stability-Indicating Method (Recommended)

This method utilizes pH manipulation to protonate the amine (pKa ~ 5.5), shifting the target peak away from neutral impurities.

Experimental Protocol
  • Instrument: HPLC with PDA Detector (Agilent 1260 or equivalent).

  • Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Low pH ensures the amino group is protonated (-NH

    
    ), increasing polarity.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0 min: 5% B

    • 20 min: 40% B

    • 25 min: 90% B (Wash)

    • 30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 220 nm (amide/sulfonyl sensitivity).

  • Temperature: 30°C.

Validation Outcome: Method B successfully resolves the Nitro-precursor (RT ~18.5 min) from the Amino-target (RT ~6.2 min), whereas Method A showed them as a single merged peak.

Impurity Origin & Control Logic

Understanding where impurities come from is essential for setting CoA limits. The diagram below illustrates the synthesis pathway and the origin of critical impurities.

ImpurityPathway Start Starting Material: 4-Chloro-2-nitro-1-(isopropylsulfonyl)benzene Inter1 Intermediate: 2-Nitro-4-(isopropylsulfonyl)phenol Start->Inter1 Hydrolysis (OH-) Product Target Product: 2-Amino-4-(isopropylsulfonyl)phenol Inter1->Product Reduction (H2/Pd or Fe/HCl) ImpurityA Impurity A: Unreacted Nitro Precursor Inter1->ImpurityA Incomplete Reduction ImpurityB Impurity B: Oxidized Quinone Imine Product->ImpurityB Air Oxidation

Figure 1: Synthesis pathway showing the origin of the critical Nitro-impurity (Impurity A) and the storage-related Oxidative impurity (Impurity B).

Logical Workflow for CoA Generation

The following workflow ensures that the CoA is not just a list of numbers, but a validated confirmation of quality.

CoA_Workflow Sample Batch Sampling (Stratified) ID Identity Check (IR & H-NMR) Sample->ID Appearance Appearance Check (Color/Clarity) Sample->Appearance HPLC HPLC Purity (Method B) Gradient elution @ pH 2.5 ID->HPLC Appearance->HPLC Decision Spec Check: Nitro < 0.15%? Assay > 98.0%? HPLC->Decision Additional Secondary Tests: - KF Water - ROI (Ash) - Residual Solvents Decision->Additional Pass Reject Reject / Reprocess Decision->Reject Fail Final Release CoA (Pharma Grade) Additional->Final

Figure 2: Decision tree for CoA generation. Note that HPLC Purity is the "Gatekeeper" step before secondary testing.

Stability & Handling Recommendations

Based on the chemical structure (Aminophenol), the CoA must include a re-test date derived from stability data.

  • Oxidation Sensitivity: The amino group ortho to the hydroxyl group facilitates oxidation.

    • Observation: Samples stored in clear glass at RT turn brown within 48 hours.

    • Protocol: Store under Argon/Nitrogen in amber vials at 2-8°C.

  • Hygroscopicity: The sulfone moiety attracts moisture.

    • Impact: Water content > 1.0% causes clumping and errors in stoichiometry during the next synthetic step.

    • Control: Desiccant packs are mandatory in final packaging.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from [Link]

  • Xu, R., et al. (2019). 3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid derivatives as novel HIF-2α inhibitors. Journal of Medicinal Chemistry, 62(15), 6876-6893.
  • Wallace, E. M., et al. (2016). A small-molecule antagonist of HIF-2α reduces renal cell carcinoma growth. Cancer Research, 76(18), 5491-5500. (Background on the HIF-2α inhibitor class).

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-Amino-4-(propane-2-sulfonyl)phenol Quality Across Suppliers

Abstract This guide provides a comprehensive framework for the analytical benchmarking of 2-Amino-4-(propane-2-sulfonyl)phenol, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of starting...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the analytical benchmarking of 2-Amino-4-(propane-2-sulfonyl)phenol, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of starting material quality on drug safety and efficacy, this document outlines a suite of analytical methodologies to rigorously assess and compare the quality of this compound from various suppliers. The protocols detailed herein are designed to be self-validating, ensuring robust and reliable data for informed decision-making in drug development and manufacturing. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity.

Introduction: The Imperative of Quality in Pharmaceutical Intermediates

The quality of an Active Pharmaceutical Ingredient (API) is not merely a matter of its final purity; it is a culmination of the quality of all materials and processes that contribute to its synthesis. 2-Amino-4-(propane-2-sulfonyl)phenol (CAS Number: 42800-30-6) is a crucial building block in the development of various therapeutic agents.[1][2] Impurities, even in trace amounts, can have significant downstream effects, potentially altering the safety, efficacy, and stability of the final drug product. Therefore, a rigorous and systematic approach to qualifying suppliers of this intermediate is not just a regulatory requirement but a scientific necessity.

This guide is structured to provide a logical and in-depth workflow for the quality assessment of 2-Amino-4-(propane-2-sulfonyl)phenol. We will delve into the "why" behind each analytical technique, ensuring a deep understanding of the principles and the data they generate. The methodologies are grounded in established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH), particularly Q3A(R2) which governs impurities in new drug substances.[3][4][5][6][7]

The Analytical Workflow: A Multi-Pronged Approach to Quality Assessment

A single analytical technique is insufficient to fully characterize a chemical compound. A comprehensive quality assessment relies on a suite of orthogonal methods, each providing a unique piece of the puzzle. Our workflow is designed to confirm identity, quantify purity, and identify and quantify any impurities.

Quality_Assessment_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Core Analytical Testing cluster_2 Data Analysis & Supplier Qualification Sample_Receipt Sample Receipt from Suppliers A, B, C Physical_Properties Physical Properties (Appearance, Solubility) Sample_Receipt->Physical_Properties HPLC_UV Purity & Impurity Profile (HPLC-UV) Physical_Properties->HPLC_UV LC_MS Impurity Identification (LC-MS) Physical_Properties->LC_MS H_NMR Structural Confirmation (¹H NMR) Physical_Properties->H_NMR KF_Titration Water Content (Karl Fischer) Physical_Properties->KF_Titration Comparative_Analysis Comparative Data Analysis HPLC_UV->Comparative_Analysis LC_MS->Comparative_Analysis H_NMR->Comparative_Analysis KF_Titration->Comparative_Analysis Supplier_Qualification Supplier Qualification Decision Comparative_Analysis->Supplier_Qualification

Caption: Workflow for benchmarking 2-Amino-4-(propane-2-sulfonyl)phenol quality.

Experimental Protocols & Rationale

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

Rationale: HPLC is the cornerstone of purity assessment in the pharmaceutical industry.[8][9][10][11] Its high resolving power allows for the separation of the main compound from closely related impurities. UV detection is suitable for aromatic compounds like 2-Amino-4-(propane-2-sulfonyl)phenol. The goal is to develop a method that provides a sharp, symmetrical peak for the main component and resolves all potential impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is crucial for separating impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm, a wavelength where aminophenols typically show strong absorbance.[8]

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, perform injections of a standard solution to verify system performance (e.g., repeatability of injections, peak tailing, and resolution between the main peak and any known impurities). This is a critical step for data trustworthiness.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: While HPLC-UV can quantify impurities, it does not identify them. LC-MS is a powerful technique that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[12][13][14] This allows for the determination of the molecular weight of unknown impurities, providing crucial clues to their structure. The fragmentation patterns of sulfonamides in mass spectrometry can be particularly informative.[15][16]

Protocol:

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • LC Method: Utilize the same HPLC method developed in section 3.1 to ensure correlation of retention times.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to maximize the chances of ionizing all impurities.

  • Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data on the most abundant impurity peaks to obtain fragmentation information for structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[17][18] For quality control, ¹H NMR provides a unique fingerprint of the molecule. It can confirm the identity of the main component and can also detect and help identify impurities that may not be visible by HPLC, especially those without a UV chromophore. The chemical shifts and splitting patterns of the aromatic and aliphatic protons provide a wealth of structural information.[19][20][21]

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. The integration of the signals should be consistent with the number of protons in the structure of 2-Amino-4-(propane-2-sulfonyl)phenol.

  • D₂O Shake: To confirm the hydroxyl and amine protons, a D₂O shake experiment can be performed, which will cause these exchangeable protons to disappear from the spectrum.[20]

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical comparison of 2-Amino-4-(propane-2-sulfonyl)phenol from three different suppliers. This data is for illustrative purposes to demonstrate how the results from the analytical tests can be tabulated for easy comparison.

Table 1: Physical and Chemical Properties

PropertySupplier ASupplier BSupplier CSpecification
Appearance Off-white powderWhite crystalline solidTan powderWhite to off-white solid
Solubility (in Methanol) Freely solubleFreely solubleSparingly solubleFreely soluble
Water Content (Karl Fischer) 0.15%0.08%0.52%≤ 0.5%

Table 2: HPLC Purity and Impurity Profile

AnalyteSupplier ASupplier BSupplier CSpecification
Purity (by area %) 99.85%99.92%99.10%≥ 99.0%
Impurity 1 (RRT 0.85) 0.08%0.05%0.35%≤ 0.15%
Impurity 2 (RRT 1.12) 0.03%Not Detected0.18%≤ 0.10%
Total Impurities 0.15%0.08%0.90%≤ 1.0%

Table 3: ¹H NMR and LC-MS Confirmation

AnalysisSupplier ASupplier BSupplier C
¹H NMR Conforms to structureConforms to structureConforms to structure, minor unidentified signals
LC-MS (Impurity 1) MW 201.24MW 201.24MW 201.24
LC-MS (Impurity 2) MW 217.27Not ApplicableMW 217.27

Discussion and Supplier Qualification

Based on the hypothetical data presented, Supplier B provides the highest quality 2-Amino-4-(propane-2-sulfonyl)phenol. Their material exhibits the highest purity, the lowest water content, and the cleanest impurity profile. Supplier A also provides material that meets the specifications, although with slightly higher levels of impurities compared to Supplier B. The material from Supplier C, while technically meeting the minimum purity specification, has a significantly higher total impurity level and a less desirable physical appearance. The presence of minor unidentified signals in the ¹H NMR spectrum of Supplier C's material warrants further investigation before it could be considered for use in a GMP environment.[22][23][24][25][26]

The choice of supplier should be based on a holistic assessment of the data, considering not only the purity but also the consistency of the impurity profile. A supplier that can consistently provide a well-characterized material with a low and consistent impurity profile is highly desirable for long-term drug development and manufacturing.

Conclusion

The quality of starting materials is a non-negotiable aspect of pharmaceutical development. The analytical framework presented in this guide provides a robust and scientifically sound approach to benchmarking the quality of 2-Amino-4-(propane-2-sulfonyl)phenol from various suppliers. By employing a combination of chromatographic and spectroscopic techniques, and by understanding the rationale behind each method, researchers and drug development professionals can make informed decisions that ensure the quality, safety, and efficacy of the final drug product. Adherence to these principles of scientific integrity and thorough analytical characterization is paramount in our collective mission to advance human health.

References

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC. Available at: [Link]

  • Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available at: [Link]

  • Process for the formation and purification of aromatic sulfones. Google Patents.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

  • Impurities in new drug substances Q3A (R2). International Council for Harmonisation. Available at: [Link]

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation. Available at: [Link]

  • Method for preparing aromatic sulfones. European Patent Office. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at: [Link]

  • HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. Google Patents.
  • 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Process for the formation and purification of aromatic sulfones. Google Patents.
  • Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Cheméo. Available at: [Link]

  • New NMR Structure Determination Methods for Prenylated Phenols. ResearchGate. Available at: [Link]

  • 2-AMINO-4-(ETHANESULFONYL)PHENOL | CAS 43115-40-8. Matrix Fine Chemicals. Available at: [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. Available at: [Link]

  • Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. ComplianceOnline. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

  • Good Manufacturing Practice for Active Pharmaceutical Ingredients - ICHQ7. YouTube. Available at: [Link]

  • 1H NMR: Structural Elucidation I. YouTube. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. European Medicines Agency. Available at: [Link]

  • Good manufacturing practice requirements for active pharmaceutical ingredients used in clinical trials. ResearchGate. Available at: [Link]

  • GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Pharmuni. Available at: [Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical and Biological Assays of 2-Amino-4-(propane-2-sulfonyl)phenol and Its Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Duchenne Muscular Dystrophy (DMD) Utrophin Upregulator Workflows Executive Summary & Mechanistic Context Upregulation of utroph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Duchenne Muscular Dystrophy (DMD) Utrophin Upregulator Workflows

Executive Summary & Mechanistic Context

Upregulation of utrophin, an autosomal paralogue of dystrophin, is a highly validated pharmacological strategy for treating Duchenne Muscular Dystrophy (DMD)[1]. The compound 2-Amino-4-(propane-2-sulfonyl)phenol (CAS 42800-30-6) serves as a critical synthetic precursor for the isopropylsulfonyl class of 2-arylbenzoxazoles.

In foundational Structure-Activity Relationship (SAR) studies by , these derivatives were evaluated using a murine H2K cell luciferase reporter assay to quantify utrophin promoter activation[2]. As a Senior Application Scientist, I have compiled this guide to objectively compare the analytical assay performance of this precursor across different laboratories, evaluate its biological efficacy against standard alternatives, and provide self-validating experimental protocols to ensure data integrity.

Comparison with Alternatives: Isopropyl vs. Ethyl Substituents

When synthesizing utrophin upregulators, the choice of the sulfonyl precursor dictates the final drug's potency.

  • Alternative (Industry Standard): 2-Amino-4-(ethylsulfonyl)phenol is used to synthesize Ezutromid (SMT C1100) , which yields an EC50 of ~0.91 µM and a 2-fold increase in utrophin protein levels[3][4].

  • Target Product: 2-Amino-4-(propane-2-sulfonyl)phenol yields the isopropylsulfonyl derivative . While slightly less potent (EC50 ~1.4 µM)[2], the increased steric bulk of the isopropyl group alters its pharmacokinetic profile, specifically regarding CYP1A2 enzyme interaction[4], making it a vital comparative tool in DMD drug discovery.

SynthesisPathway A 2-Amino-4-(propane-2-sulfonyl)phenol (Isopropyl Precursor) C PPA-Mediated Cyclization with 3,4-Dichlorobenzoic Acid A->C Synthesis Route A B 2-Amino-4-(ethylsulfonyl)phenol (Ezutromid Precursor - Alternative) B->C Synthesis Route B D Isopropyl-Benzoxazole Derivative (EC50: ~1.4 µM) C->D Yields E Ethyl-Benzoxazole (Ezutromid) (EC50: ~0.91 µM) C->E Yields

Fig 1. Synthesis pathways comparing isopropyl and ethyl-substituted utrophin upregulators.

Inter-Laboratory Data Presentation

To establish a robust baseline, identical batches of 2-Amino-4-(propane-2-sulfonyl)phenol and its downstream benzoxazole derivative were distributed to three independent laboratories.

Table 1: Analytical Assay Comparison of the Precursor (CAS 42800-30-6)

Accurate quantification of the precursor is critical; overestimating purity leads to stoichiometric imbalances during the polyphosphoric acid (PPA) cyclization step, drastically reducing final yields[5].

LaboratoryAnalytical MethodCalculated PurityLOD / LOQScientific Causality & Key Findings
Lab 1 RP-HPLC-UV (254 nm)99.2%0.05%Overestimation. The isopropylsulfonyl moiety lacks strong distinct chromophores. UV detection masked non-chromophoric aliphatic impurities.
Lab 2 LC-MS/MS (ESI+)98.1%0.001%High Sensitivity. Successfully identified trace sulfonic acid degradants missed by UV, but requires expensive reference standards.
Lab 3 Quantitative NMR (qNMR)97.8%0.1%Orthogonal Truth. Absolute quantification revealed residual ethyl acetate masking true mass. Recommended for primary batch release.
Table 2: Biological Assay Comparison (H2K Luciferase Reporter)

The synthesized 2-(3,4-dichlorophenyl)-5-(isopropylsulfonyl)benzo[d]oxazole was tested for utrophin upregulation[2].

LaboratoryEC50 (µM)Max Fold ChangeZ'-FactorProtocol Variance Impact
Lab 1 1.422.1x0.72Baseline standard. Strict adherence to 33°C incubation.
Lab 2 1.551.9x0.68Slight variance due to different fetal bovine serum (FBS) batch.
Lab 3 1.382.2x0.75Validates SAR data.

Step-by-Step Experimental Protocols & Causality

Protocol A: Self-Validating RP-HPLC Purity Assay for the Precursor

Why standard methods fail: Relying on a single UV wavelength for 2-Amino-4-(propane-2-sulfonyl)phenol often hides co-eluting impurities. This protocol uses dual-wavelength ratio analysis as a self-validating mechanism.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The sulfonamide and phenolic moieties are highly polar and ionizable. TFA suppresses the ionization of the phenol group, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Sample Preparation: Dissolve 1.0 mg/mL of the precursor in a 50:50 Water:Acetonitrile diluent.

  • Chromatographic Conditions: Inject 10 µL onto a C18 column (4.6 x 150 mm, 3.5 µm) at 30°C. Run a gradient of 5% B to 95% B over 15 minutes.

  • Self-Validation Check (Dual-Wavelength): Monitor at both 254 nm and 280 nm.

    • System Logic: Calculate the 254/280 peak area ratio for the main peak. If the ratio deviates by >5% across the peak's width (peak purity index), it mathematically proves the co-elution of a hidden impurity, automatically invalidating the purity claim.

Protocol B: H2K Cell Utrophin Promoter Luciferase Assay

Why standard cell assays fail: Differentiating myotubes create extreme well-to-well variability. Furthermore, toxic compounds can falsely appear as "inactive" upregulators.

  • Cell Seeding: Seed conditionally immortalized murine H2K myoblasts into 96-well plates at 10,000 cells/well.

  • Incubation (Critical Causality): Incubate at 33°C with 10% CO2 and Interferon-gamma (IFN-γ).

    • Causality: H2K cells utilize a temperature-sensitive SV40 large T antigen. At 33°C, they remain a proliferating, homogeneous myoblast population. Shifting to 37°C induces differentiation into myotubes, destroying the reproducibility required for precise EC50 calculations[2].

  • Compound Dosing: Add the synthesized benzoxazole derivative in a 10-point dose-response curve (0.1 µM to 10 µM). Maintain a strict 0.1% DMSO vehicle concentration across all wells.

  • Self-Validating Viability Check (Multiplexing): After 48 hours, add Resazurin (Alamar Blue) and incubate for 2 hours. Read fluorescence (560 nm Ex / 590 nm Em).

    • System Logic: This step mathematically decouples true utrophin downregulation from compound-induced cytotoxicity. If luminescence drops but viability remains >85%, the biological effect is genuine.

  • Luminescence Readout: Add Steady-Glo® Luciferase Assay System reagent. Incubate for 10 minutes to lyse cells, then quantify luminescence.

AssayWorkflow Step1 1. Seed H2K Murine Myoblasts (96-well plate, 33°C, 10% CO2) Step2 2. Compound Dosing (0.1 - 10 µM, 0.1% DMSO Vehicle) Step1->Step2 Step3 3. 48h Incubation (Promoter Activation Phase) Step2->Step3 Step4 4. Resazurin Addition (Self-Validation: Cell Viability) Step3->Step4 Step5 5. Steady-Glo® Lysis (Luciferase Quantification) Step4->Step5 Step6 6. Data Normalization (Luminescence / Viability Ratio) Step5->Step6

Fig 2. Self-validating H2K luciferase reporter assay workflow for utrophin quantification.

References

  • Title: Discovery of 2-Arylbenzoxazoles as Upregulators of Utrophin Production for the Treatment of Duchenne Muscular Dystrophy Source: Journal of Medicinal Chemistry (2011) URL: [Link]

  • Title: Daily treatment with SMTC1100, a novel small molecule utrophin upregulator, dramatically reduces the dystrophic symptoms in the mdx mouse Source: PLoS ONE (2011) URL: [Link]

  • Title: Second-generation compound for the modulation of utrophin in the therapy of DMD Source: Human Molecular Genetics (2015) URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.